1-Methylindoline-5-carbonitrile
Description
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c1-12-5-4-9-6-8(7-11)2-3-10(9)12/h2-3,6H,4-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDELHKUNNNEBDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729170 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57413-40-8 | |
| Record name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70729170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-Methylindoline-5-carbonitrile: Structural Profile & Synthetic Utility
Topic: 1-Methylindoline-5-carbonitrile Chemical Structure and Properties Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
1-Methylindoline-5-carbonitrile (also known as 1-methyl-2,3-dihydro-1H-indole-5-carbonitrile) is a pivotal heterocyclic building block in medicinal chemistry and organic materials science. Structurally, it consists of a fused benzene and nitrogen-containing pyrrolidine ring (indoline core), methylated at the N1 position and functionalized with a cyano group at the C5 position.
This molecule serves as a critical intermediate in the synthesis of kinase inhibitors , GPCR modulators , and organic sensitizers for solar cells. Its value lies in the electronic interplay between the electron-donating
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
The physicochemical properties of 1-Methylindoline-5-carbonitrile dictate its behavior in biological assays and synthetic workflows. Unlike its oxidized counterpart (indole), the indoline ring is non-aromatic in the heterocyclic portion, leading to distinct solubility and reactivity profiles.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile | |
| Molecular Formula | C | |
| Molecular Weight | 158.20 g/mol | |
| CAS Registry Number | Not widely listed; Analogous to 91634-11-6 (Indole form) | Note: Often synthesized in-situ or custom ordered.[1][2][3] |
| Physical State | Pale yellow to off-white solid/oil | Low melting point solid typical of N-methyl indolines. |
| Solubility | DCM, EtOAc, MeOH, DMSO | Insoluble in water. |
| pKa (Conjugate Acid) | ~2-3 (Calculated) | Nitrogen lone pair is involved in conjugation but less than in indole. |
| LogP | 2.1 - 2.4 (Predicted) | Lipophilic, suitable for CNS drug scaffolds. |
Structural Analysis[4][7]
-
Conformation: The five-membered nitrogen ring adopts a "puckered" envelope conformation to relieve torsional strain, unlike the planar indole.
-
Electronic Effects: The N1-methyl group acts as an inductive donor (+I), increasing electron density on the benzene ring. The C5-cyano group is a strong mesomeric withdrawer (-M), activating the C7 position for electrophilic substitution and making the C5 position susceptible to nucleophilic attack if the nitrile is activated.
Synthetic Pathways[3][8]
For research applications, accessing high-purity 1-Methylindoline-5-carbonitrile is often achieved via two primary routes: N-Methylation of Indoline-5-carbonitrile or Cyanation of 5-Halo-1-methylindoline .
Protocol A: Reductive Methylation (Preferred)
This method avoids the use of toxic methyl iodide and minimizes over-alkylation (quaternization).
Reagents: Indoline-5-carbonitrile, Formaldehyde (37% aq.), Sodium Cyanoborohydride (NaBH
-
Dissolution: Dissolve Indoline-5-carbonitrile (1.0 eq) in Methanol (10 mL/mmol).
-
Activation: Add Formaldehyde (3.0 eq) and Acetic Acid (catalytic, pH ~5-6). Stir at room temperature for 30 mins to form the iminium ion species.
-
Reduction: Cool to 0°C. Add NaBH
CN (2.0 eq) portion-wise. -
Workup: Stir for 4 hours. Quench with sat. NaHCO
. Extract with DCM ( ). Wash combined organics with brine, dry over MgSO , and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Palladium-Catalyzed Cyanation
Used when starting from the commercially available 5-bromo-1-methylindoline.
Reagents: 5-Bromo-1-methylindoline, Zn(CN)
-
Setup: In a glovebox or under Argon, combine 5-bromo-1-methylindoline (1.0 eq), Zn(CN)
(0.6 eq), and Pd(PPh ) (5 mol%) in dry DMF. -
Reaction: Heat to 80-100°C for 12-16 hours.
-
Quench: Cool to RT. Dilute with EtOAc and wash with 1M NaOH (to quench cyanide traces) and water.
-
Purification: Silica gel chromatography.
Visualization: Synthesis Workflow
Figure 1: Dual synthetic pathways for accessing 1-Methylindoline-5-carbonitrile.
Reactivity & Transformations[4]
The versatility of 1-Methylindoline-5-carbonitrile lies in its ability to function as a "masked" indole or a scaffold for side-chain elongation.
Oxidation to Indole (Dehydrogenation)
The indoline core can be oxidized to the aromatic indole, 1-methylindole-5-carbonitrile. This is a common strategy to lock conformation after functionalizing the non-aromatic ring.
-
Reagents: DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in Dioxane or MnO
in DCM. -
Mechanism: Hydride abstraction followed by proton loss restores aromaticity.
Nitrile Functionalization
The C5-cyano group is a gateway to various pharmacophores:
-
Hydrolysis: Converts to Carboxylic Acid (strong acid/heat) or Amide (H
O /NaOH). -
Reduction: LiAlH
reduction yields the Primary Amine (C5-CH NH ), a key linker in fragment-based drug design. -
Pinner Reaction: Conversion to Amidines or Esters .
Formylation (Vilsmeier-Haack)
The electron-rich C7 position (ortho to the amino group) is activated. However, the C5-cyano group deactivates the ring slightly. Electrophilic substitution typically occurs at C7 or C6 depending on conditions, though the C5-blocker directs sterics.
Visualization: Reaction Network
Figure 2: Divergent synthesis showing the transformation of the nitrile and indoline core.
Applications in Drug Discovery[7][8][10]
Kinase Inhibition
The 1-methylindoline-5-carbonitrile motif serves as an isostere for the indole ring found in many kinase inhibitors (e.g., Sunitinib analogs). The saturation of the C2-C3 bond alters the vector of the substituents, allowing for fine-tuning of the fit within the ATP-binding pocket of kinases like PI3K and mTOR . The nitrile group often engages in hydrogen bonding with the hinge region residues (e.g., Serine or Threonine).
CNS Agents (Serotonin/Dopamine)
Indoline derivatives are privileged structures in neuroscience. The 5-substituted indoline core mimics the structure of serotonin (5-HT). The 5-cyano group improves metabolic stability compared to the native 5-hydroxy group of serotonin, preventing rapid glucuronidation while maintaining receptor affinity.
Case Study: Synthesis of 5-Amidinoindolines
In the development of Factor Xa inhibitors (anticoagulants), the nitrile group of 1-methylindoline-5-carbonitrile is converted to an amidine. This basic group mimics the arginine side chain of the natural substrate, interacting with the S1 pocket of the protease.
Safety & Handling Protocols
While specific toxicological data for this derivative may be sparse, it should be handled as a potent nitrile and indoline derivative .
-
Hazard Classification: Acute Toxicant (Oral/Inhalation), Irritant.
-
Cyanide Hazard: Although the nitrile group is covalently bonded, metabolic processing or extreme acidic conditions can theoretically release cyanide ions.
-
PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.
-
Spill Control: Absorb with sand/vermiculite. Do not use oxidative cleaning agents (bleach) immediately if acidic hydrolysis is possible; use standard organic solvent cleanup protocols.
References
-
Chemical Identity & Properties: PubChem. 1-Methyl-1H-indole-5-carbonitrile (Analogous Indole Data). National Library of Medicine. Available at: [Link]
- Synthetic Methodology (Reductive Amination): Gribble, G. W., et al. "Reactions of Indole with Sodium Borohydride in Acetic Acid." Journal of the American Chemical Society, 1974. (Foundational protocol for indoline synthesis).
- Palladium Catalyzed Cyanation: Tsvelikhovsky, D., & Buchwald, S. L. "Synthesis of Heterocycles via Pd-Catalyzed Reactions." Journal of the American Chemical Society.
-
Medicinal Applications: Zhang, Y., et al. "Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies." RSC Medicinal Chemistry, 2021. Available at: [Link]
-
Indoline Scaffolds: "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]
Sources
A Comprehensive Technical Guide to 1-Methylindoline-5-carbonitrile and its Aromatic Precursor
This technical guide provides an in-depth exploration of 1-Methylindoline-5-carbonitrile, a saturated heterocyclic compound of interest in synthetic and medicinal chemistry. Due to its limited documentation in public and commercial databases, this guide first establishes the chemical identity and characteristics of its well-studied aromatic precursor, 1-Methyl-1H-indole-5-carbonitrile . We will then detail the synthetic pathways, characterization data, and applications of this precursor, followed by a scientifically grounded protocol for its conversion to the target indoline derivative. This approach ensures that researchers, scientists, and drug development professionals have a robust and practical framework for the synthesis and utilization of 1-Methylindoline-5-carbonitrile.
Section 1: Compound Identification and Structural Elucidation
A critical distinction must be made between the target compound, 1-Methylindoline-5-carbonitrile, and its aromatic analogue, 1-Methyl-1H-indole-5-carbonitrile. The indoline core is a saturated version of the indole core, where the C2-C3 double bond of the pyrrole ring has been reduced. This structural difference profoundly impacts the molecule's geometry, electronics, and chemical reactivity.
Table 1: Core Compound Identification
| Attribute | 1-Methyl-1H-indole-5-carbonitrile | 1-Methylindoline-5-carbonitrile |
| Structure | ||
| CAS Number | 91634-11-6[1][2][3][4] | Not available |
| Molecular Formula | C₁₀H₈N₂[2] | C₁₀H₁₀N₂ |
| Molecular Weight | 156.19 g/mol [1] | 158.20 g/mol |
| Core Scaffold | Indole (Aromatic) | Indoline (Saturated) |
| IUPAC Name | 1-methyl-1H-indole-5-carbonitrile[4] | 1-methylindoline-5-carbonitrile |
The majority of this guide will focus on the synthesis and properties of the readily available 1-Methyl-1H-indole-5-carbonitrile, which serves as the direct precursor to the target indoline.
Section 2: Synthesis of the Precursor: 1-Methyl-1H-indole-5-carbonitrile
The most direct and common method for synthesizing 1-Methyl-1H-indole-5-carbonitrile is through the N-methylation of the commercially available Indole-5-carbonitrile (CAS 15861-24-2)[5]. This reaction proceeds via the deprotonation of the indole nitrogen, which is weakly acidic, followed by nucleophilic attack on a methylating agent.
Experimental Protocol: N-methylation of Indole-5-carbonitrile
This protocol is based on standard procedures for the N-alkylation of indoles[6].
Rationale: Sodium hydride (NaH) is a strong, non-nucleophilic base that efficiently deprotonates the indole nitrogen to form a sodium salt. Dimethylformamide (DMF) is an ideal polar aprotic solvent that dissolves the reactants and facilitates the SN2 reaction. Methyl iodide is a highly reactive methylating agent. The reaction is conducted under an inert atmosphere to prevent quenching of the base and the anionic intermediate by atmospheric moisture.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add Indole-5-carbonitrile (1.0 eq) and anhydrous DMF (10 mL per gram of indole).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 15 minutes.
-
Causality: Portion-wise addition controls the exothermic reaction and the evolution of hydrogen gas.
-
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the indole anion is typically indicated by a color change and the cessation of gas evolution.
-
Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise via a syringe.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1-Methyl-1H-indole-5-carbonitrile.
Caption: Synthesis workflow for 1-Methyl-1H-indole-5-carbonitrile.
Section 3: Synthesis of 1-Methylindoline-5-carbonitrile via Reduction
The conversion of an indole to an indoline involves the selective reduction of the C2-C3 double bond in the pyrrole ring. This transformation is a cornerstone of heterocyclic chemistry, as it provides access to a different class of compounds with unique biological and chemical properties. Several methods exist for this reduction, including metal-acid combinations (e.g., Zn/HCl), reduction with boranes in the presence of acid, and catalytic hydrogenation[7][8].
Catalytic hydrogenation is often the method of choice due to its clean nature and high yields.
Experimental Protocol: Catalytic Hydrogenation of 1-Methyl-1H-indole-5-carbonitrile
Rationale: The hydrogenation of the indole ring can be challenging due to the aromaticity of the system[9]. Platinum- or Palladium-based catalysts are typically effective. The use of an acid, such as p-toluenesulfonic acid (p-TSA), can activate the indole ring towards reduction by protonating the C3 position, which disrupts the aromaticity and facilitates hydrogenation[9]. Water can be used as a green solvent for this transformation[9].
-
Catalyst and Reagent Setup: In a high-pressure hydrogenation vessel (Parr shaker or similar), add 1-Methyl-1H-indole-5-carbonitrile (1.0 eq), Platinum(IV) oxide (PtO₂, Adam's catalyst, 5 mol%) or Palladium on Carbon (Pd/C, 10 wt%, 5 mol%), and p-toluenesulfonic acid (10-20 mol%).
-
Solvent Addition: Add a suitable solvent such as methanol, ethanol, or water.
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-100 psi.
-
Reaction Monitoring: Agitate the reaction mixture at room temperature for 12-24 hours. The progress can be monitored by observing the cessation of hydrogen uptake or by analyzing aliquots via GC-MS or LC-MS.
-
Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the pad with the reaction solvent.
-
Purification: Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent like ethyl acetate. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 1-Methylindoline-5-carbonitrile. Further purification can be achieved via chromatography if necessary.
Caption: Reduction of the indole precursor to the target indoline.
Section 4: Physicochemical and Spectroscopic Data
The spectroscopic data for 1-Methyl-1H-indole-5-carbonitrile is available from various suppliers. The reduction to the indoline will result in predictable and significant changes in its NMR and IR spectra.
Table 2: Spectroscopic Data Comparison
| Spectrum | 1-Methyl-1H-indole-5-carbonitrile (Known/Predicted) | 1-Methylindoline-5-carbonitrile (Predicted) | Rationale for Change |
| ¹H NMR | Aromatic protons (C2-H, C3-H, C4-H, C6-H, C7-H) in the 6.5-8.0 ppm range. N-CH₃ singlet around 3.8 ppm. | Disappearance of C2-H and C3-H aromatic signals. Appearance of two new aliphatic multiplets (C2-H₂, C3-H₂) in the 3.0-4.0 ppm range. N-CH₃ singlet may shift slightly upfield. | Saturation of the C2-C3 bond converts sp² carbons to sp³ carbons, shifting proton resonances from the aromatic to the aliphatic region. |
| ¹³C NMR | Aromatic carbons in the 100-140 ppm range. Nitrile (C≡N) carbon around 118-120 ppm. | C2 and C3 signals shift significantly upfield into the aliphatic region (approx. 30-60 ppm). | The change in hybridization from sp² to sp³ results in a significant upfield shift in the carbon NMR spectrum. |
| IR | C≡N stretch at ~2220 cm⁻¹. Aromatic C-H stretches >3000 cm⁻¹. Aromatic C=C stretches at ~1600-1450 cm⁻¹. | C≡N stretch remains at ~2220 cm⁻¹. Appearance of strong aliphatic C-H stretches <3000 cm⁻¹. Aromatic C=C stretches are retained from the benzene ring. | The key change is the appearance of sp³ C-H stretches, confirming the saturation of the pyrrole ring. The nitrile and benzene ring absorptions remain. |
Section 5: Applications and Research Interest
Indole derivatives are fundamental scaffolds in drug discovery[11]. 1-Methyl-1H-indole-5-carbonitrile, in particular, serves as a valuable building block for synthesizing more complex molecules. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, offering numerous avenues for chemical modification. It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals[12].
The corresponding indoline, 1-Methylindoline-5-carbonitrile, retains the versatile nitrile handle but possesses a non-planar, more flexible three-dimensional structure. This makes it an attractive scaffold for developing drug candidates where a specific 3D pharmacophore is required. Indoline scaffolds are present in numerous FDA-approved drugs and are known to interact with a wide range of biological targets.
Section 6: Safety and Handling
Safety data for 1-Methyl-1H-indole-5-carbonitrile should be used as a primary reference for handling both the precursor and its indoline derivative until specific data for the latter is generated.
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1].
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1].
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[13].
-
Storage: Store in a tightly sealed container in a cool, dry, dark place under an inert atmosphere to maintain stability and integrity[1].
References
-
Chemos GmbH & Co. KG. (n.d.). 1-methyl-1H-indole-5-carbonitrile. Retrieved from [Link]
-
J&K Scientific. (n.d.). 1-Methyl-1H-indole-5-carbonitrile | 91634-11-6. Retrieved from [Link]
- Kumar, A., & Kumar, V. (2013). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. Scientific Reports, 3, 2343.
-
Organic Syntheses. (n.d.). 1-methylindole. Retrieved from [Link]
- Gribble, G. W. (2010). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Tebubio. (n.d.). 1-Methyl-1H-indole-5-carbonitrile. Retrieved from [Link]
-
Molekula. (n.d.). 1-METHYL-1H-INDOLE-5-CARBONITRILE. Retrieved from [Link]
-
PubChem. (n.d.). Indole-5-carbonitrile. Retrieved from [Link]
- Gribble, G. W., & Nutaitis, C. F. (1985). Reduction of indoles to indolines with borane·dimethyl sulfide in trifluoroacetic acid. The Journal of Organic Chemistry, 50(26), 5878–5880.
-
ResearchGate. (n.d.). Figure 2. (A) Catalytic hydrogenation of 1-methylindole (1a) to give.... Retrieved from [Link]
- Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
- MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules, 26(17), 5326.
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- 1. 1-Methyl-1H-indole-5-carbonitrile | 91634-11-6 [sigmaaldrich.com]
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solubility of 1-Methylindoline-5-carbonitrile in organic solvents
Title: Comprehensive Solvation Profiling of 1-Methylindoline-5-carbonitrile in Organic Solvents: A Predictive and Empirical Framework
Executive Summary
1-Methylindoline-5-carbonitrile (CAS: 57413-40-8)[1] is a highly functionalized bicyclic scaffold frequently utilized as a building block in medicinal chemistry and advanced materials. Understanding its thermodynamic solubility in organic solvents is a critical prerequisite for optimizing reaction yields, designing purification protocols (e.g., crystallization), and formulating drug delivery systems. This whitepaper provides a rigorous, causality-driven guide to predicting and empirically validating the solubility of 1-Methylindoline-5-carbonitrile across diverse organic solvent classes.
Molecular Architecture & Solvation Thermodynamics
The solubility of any solute is fundamentally dictated by the energetic cost of disrupting solvent-solvent interactions versus the energetic gain of forming solute-solvent interactions. For 1-Methylindoline-5-carbonitrile, the molecular architecture dictates a specific solvation profile:
-
The Indoline Core: Provides a moderately lipophilic, polarizable surface area governed primarily by dispersion forces (
). -
The N-Methyl Tertiary Amine: Unlike primary or secondary indolines, the N-methylation eliminates the hydrogen-bond donor capacity of the nitrogen atom. The lone pair remains available as a weak hydrogen-bond acceptor, but steric hindrance from the methyl group modulates its accessibility.
-
The C5-Carbonitrile Group (-C≡N): This functional group introduces a strong, localized dipole moment and acts as a potent hydrogen-bond acceptor. It significantly elevates the polar cohesion parameter (
) of the molecule.
Causality Insight: Because 1-Methylindoline-5-carbonitrile acts exclusively as a hydrogen-bond acceptor and possesses a strong dipole, it exhibits maximal thermodynamic solubility in polar aprotic solvents . Solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) can stabilize the cyano dipole without requiring the solute to donate hydrogen bonds to satisfy a solvent network.
Predictive Solubility Frameworks
Before expending valuable API or intermediate material, predictive thermodynamic models should be employed to map the solvent space.
-
Hansen Solubility Parameters (HSP): Developed by Charles M. Hansen, this framework divides the total cohesive energy density of a liquid into three components: dispersion (
), polar ( ), and hydrogen bonding ( )[2]. Based on group contribution methods, 1-Methylindoline-5-carbonitrile is predicted to have a high (due to the nitrile) and a moderate . Solvents whose HSP coordinates fall within the "interaction sphere" (defined by the radius ) of the solute will dissolve it effectively. -
COSMO-RS (Conductor-like Screening Model for Real Solvents): For a more rigorous, quantum-mechanics-based prediction, COSMO-RS calculates the screening charge density (
-profile) on the molecular surface[3]. This method excels at predicting the chemical potential of 1-Methylindoline-5-carbonitrile in complex solvent mixtures by accounting for local electrostatic misfits and hydrogen-bonding thermodynamics without relying solely on empirical group parameters[3].
Caption: Predictive thermodynamic workflow for solvent screening using HSP and COSMO-RS methodologies.
Empirical Solubility Profiling in Organic Solvents
Based on the thermodynamic principles outlined above, the following table summarizes the predicted quantitative solubility profile of 1-Methylindoline-5-carbonitrile in standard organic solvents.
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Non-Polar Aliphatic | Hexane, Heptane | Low (< 5 mg/mL) | The high polar cohesion ( |
| Polar Aprotic | DMSO, DMF, Acetone | Very High (> 50 mg/mL) | Strong dipole-dipole alignment with the cyano group; no H-bond donor requirement. |
| Polar Protic | Methanol, Ethanol | Moderate (10-30 mg/mL) | Solvents can donate H-bonds to the cyano/amine groups, but the solute cannot reciprocate to maintain the solvent's H-bond network. |
| Halogenated | Dichloromethane (DCM) | High (> 50 mg/mL) | Excellent dispersion matching and polarizability effectively solvate the indoline core. |
Experimental Workflow: The Self-Validating Shake-Flask Protocol
While computational models guide solvent selection, empirical validation is mandatory for regulatory and process chemistry applications. The classical saturation shake-flask method remains the gold standard, provided that critical parameters like temperature, sedimentation time, and phase separation are strictly controlled[4].
To ensure absolute trustworthiness, the protocol below incorporates a self-validating thermodynamic loop . Solubility is a state function; therefore, true equilibrium concentration must be identical whether approached from an undersaturated state (heating up to the target temperature) or a supersaturated state (cooling down to the target temperature). If the concentrations differ, the system is trapped in a metastable state or has undergone a polymorphic transformation.
Step-by-Step Methodology:
-
Preparation: Place an excess amount of 1-Methylindoline-5-carbonitrile (approx. 100 mg) into two separate, hermetically sealed glass vials containing 1.0 mL of the target organic solvent.
-
Path A (Undersaturation Approach): Place Vial 1 in a thermostated shaker bath at exactly 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 hours.
-
Path B (Supersaturation Approach): Place Vial 2 in a heating block at 40.0 °C until complete dissolution is observed (or agitate for 2 hours). Transfer Vial 2 to the 25.0 ± 0.1 °C shaker bath and agitate for 48 hours to induce precipitation and equilibration.
-
Phase Separation: Remove both vials and allow them to stand undisturbed at 25.0 °C for 12 hours to ensure complete sedimentation of micro-particulates, a factor known to heavily influence equilibrium results[4]. Alternatively, use a temperature-controlled centrifuge.
-
Quantification: Extract an aliquot of the supernatant using a syringe equipped with a 0.22 µm PTFE filter (ensure the filter is pre-warmed to 25 °C to prevent precipitation inside the filter matrix). Dilute the aliquot appropriately in the mobile phase and quantify the concentration using HPLC-UV against a validated calibration curve.
-
Validation: Compare the calculated concentrations from Vial 1 and Vial 2. If
(within 5% relative standard deviation), thermodynamic equilibrium is confirmed.
Caption: Self-validating shake-flask protocol ensuring thermodynamic equilibrium and data integrity.
Conclusion
The solubility of 1-Methylindoline-5-carbonitrile is heavily dictated by its tertiary amine and carbonitrile functional groups, making polar aprotic solvents the thermodynamically favored media. By integrating predictive computational models (HSP and COSMO-RS) with a rigorously controlled, self-validating empirical shake-flask protocol, researchers can establish a highly trustworthy solubility profile essential for downstream chemical and pharmaceutical development.
References
-
Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). "Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound." Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Available at: [Link]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. Available at: [Link]
-
Klamt, A., & Eckert, F. (2000). "COSMO-RS: a novel and efficient method for the a priori prediction of thermophysical data of liquids." Fluid Phase Equilibria, 172(1), 43-72. Available at: [Link]
Sources
1-Methylindoline-5-carbonitrile safety data sheet (SDS) and handling
Handling, Safety, and Synthetic Utility of a Key Pharmaceutical Intermediate[1]
Molecular Architecture & Physicochemical Profile[1][2]
1-Methylindoline-5-carbonitrile is a bicyclic heterocycle serving as a critical scaffold in the synthesis of kinase inhibitors and GPCR ligands.[] Unlike its aromatic counterpart (1-methylindole-5-carbonitrile), the indoline core possesses a saturated C2-C3 bond, imparting distinct electronic properties and reactivity profiles—specifically increased susceptibility to oxidative dehydrogenation.[]
Note on Identification: As a specialized research intermediate, specific CAS registry data for this exact methylated/saturated derivative is often proprietary or non-standardized in public databases. This guide utilizes Structure-Activity Relationship (SAR) data from close analogs (1-methylindoline and 5-cyanoindole) to establish safety protocols.[]
| Property | Specification (Predicted/Experimental*) |
| IUPAC Name | 1-Methyl-2,3-dihydro-1H-indole-5-carbonitrile |
| Chemical Formula | C₁₀H₁₀N₂ |
| Molecular Weight | 158.20 g/mol |
| Physical State | Viscous pale yellow oil or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, DMSO, Methanol; Insoluble in Water |
| Stability | Air Sensitive (Oxidizes to indole); Light Sensitive |
| Boiling Point | ~280–290°C (Predicted at 760 mmHg) |
*Data extrapolated from 1-methylindoline (CAS 824-21-5) and 5-cyanoindole (CAS 15861-24-2).[]
Risk Assessment & Toxicology (SAR Analysis)
Handling this compound requires a dual-threat assessment: the Nitrile functional group and the Indoline core.[]
A. The Nitrile Hazard (Cyanide Potential)
While aryl/heterocyclic nitriles are generally more stable than aliphatic nitriles, they must be treated as potential sources of cyanide, particularly under metabolic or strong acidic conditions.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin (Category 4).
-
Mechanism: Inhibition of cytochrome c oxidase (mitochondrial respiration) if metabolized to free cyanide.[]
B. The Indoline Core (Sensitization)
Indolines are electron-rich amines known to be skin and eye irritants.[]
-
Skin/Eye: Causes serious eye irritation (H319) and skin irritation (H315).[2]
-
Sensitization: Potential skin sensitizer upon prolonged contact.[]
C. GHS Classification (Provisional)
-
Signal Word: WARNING
-
Hazard Statements:
Operational Protocols: A Self-Validating System
To ensure data integrity and researcher safety, the following "Self-Validating" workflow is required. This system forces the operator to verify environmental conditions before exposing the reagent.
Protocol: Inert Atmosphere Handling
Indolines are prone to spontaneous dehydrogenation to form indoles when exposed to atmospheric oxygen. This impurity can silently ruin downstream yields.[]
The "Argon-First" Rule:
-
Validation: Before opening the vial, check the Schlenk line vacuum (<1.0 mbar) and Argon flow.
-
Transfer: Never pour. Syringe transfer or weigh inside a glovebox.
-
Storage: Store at -20°C under Argon. Taping the cap with Parafilm is insufficient; use a secondary container with desiccant.
Visualization: Safety & Handling Workflow
The following diagram outlines the decision logic for safe handling.
Figure 1: Critical decision workflow for maintaining reagent integrity and preventing oxidative degradation.
Synthetic Utility & Application
1-Methylindoline-5-carbonitrile is rarely a final product; it is a "pivot point" in synthesis.[]
A. Reduction to Amines (The "Linker" Strategy)
The nitrile group is frequently reduced to a primary amine (benzylamine equivalent), serving as a linker for PROTACs or kinase inhibitors.
-
Reagents: LiAlH₄ (Strong) or Raney Ni/H₂ (Mild).
-
Caution: Indoline nitrogen lone pair can poison heterogeneous catalysts (Pd/C).[] Acidic conditions (AcOH) are often required to protonate the amine during reduction.
B. Formylation (Vilsmeier-Haack)
The C5-cyano group deactivates the ring, but the N1-methyl activates the C7 position.[]
-
Regioselectivity: Electrophilic aromatic substitution will likely occur at C7 or C6, driven by the directing power of the nitrogen.
Visualization: Synthetic Pathways
Figure 2: Primary synthetic routes showing the formation and downstream application of the target.[]
Waste Management & Deactivation[1]
Nitrile-containing waste requires specific segregation to prevent the formation of HCN gas in acidic waste streams.[]
-
Segregation: Do NOT mix with acidic waste (e.g., HCl, H₂SO₄).
-
Oxidative Destruction (Protocol):
-
Treat aqueous waste streams containing this nitrile with excess Sodium Hypochlorite (Bleach) at pH > 10.
-
Mechanism:[][2] The hypochlorite oxidizes the cyanide/nitrile moiety to cyanate (OCN⁻), which is significantly less toxic and hydrolyzes to CO₂ and NH₃.
-
Let stand for 24 hours before disposal.
-
References
-
PubChem. Compound Summary: 1-Methylindole-5-carbonitrile (CAS 91634-11-6).[] National Library of Medicine.[] [Link]
-
American Elements. 1-Methylindoline Properties & Safety.[Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Indole-5-carbonitrile.[][Link]
Sources
Thermal Profiling of 1-Methylindoline-5-carbonitrile: A Technical Guide to Melting and Boiling Point Determination
Executive Summary
1-Methylindoline-5-carbonitrile (CAS: 57413-40-8), frequently referred to in photophysics literature as NMC5 , is a rigidized aminobenzonitrile derivative. It serves as a critical model compound for investigating locally excited (LE) states versus twisted intramolecular charge transfer (TICT)[1]. Furthermore, recent high-throughput density functional theory (DFT) screenings have identified this crystal structure (Space Group: P21) as a highly promising candidate for sustainable piezoelectric materials[2].
Despite its significance, exact empirical melting point (MP) and boiling point (BP) data are often proprietary or batch-dependent. For researchers conducting vapor-phase spectroscopy or engineering solid-state piezoelectric devices, precise thermal boundaries are non-negotiable. This whitepaper synthesizes structural thermodynamics, predictive data, and rigorous experimental protocols to establish a self-validating framework for determining the thermal properties of 1-Methylindoline-5-carbonitrile.
Structural Thermodynamics & Predictive Data
The thermal behavior of 1-Methylindoline-5-carbonitrile is dictated by its molecular architecture. The indoline core provides a rigid bicyclic system, while the cyano group (-C≡N) introduces a strong dipole moment. Crucially, the methylation of the indoline nitrogen (N-CH₃) eliminates the capacity for intermolecular hydrogen bonding that is present in its analog, indoline-5-carbonitrile.
Causality in Thermal Shifts: The absence of N-H hydrogen bond donors significantly reduces the lattice energy of the crystal. Consequently, 1-Methylindoline-5-carbonitrile exhibits a markedly lower melting point than its non-methylated counterparts, presenting as a low-melting solid or highly viscous liquid at room temperature, depending on polymorphic purity. Its boiling point is driven primarily by dipole-dipole interactions and London dispersion forces.
Table 1: Comparative Thermal Property Matrix
To provide a baseline for experimental validation, the following table summarizes the predicted and extrapolated thermal data of 1-Methylindoline-5-carbonitrile against its structural analogs.
| Compound Name | CAS Number | MW ( g/mol ) | H-Bond Donors | Est. Melting Point (°C) | Est. Boiling Point (°C at 760 mmHg) |
| Indoline | 120-72-9 | 119.16 | 1 | -21.0 | 220.0 |
| Indoline-5-carbonitrile | 15861-23-1 | 144.17 | 1 | 70.0 - 74.0 | 310.0 - 325.0 |
| 1-Methylindoline-5-carbonitrile | 57413-40-8 | 158.20 | 0 | 45.0 - 55.0 | 295.0 - 315.0 |
| 1-Methylindole-5-carbonitrile | 270353-33-8 | 156.18 | 0 | 60.0 - 62.0 | 305.0 - 320.0 |
*Values are consensus estimates based on quantitative structure-property relationship (QSPR) modeling and analog extrapolation. Empirical validation via the protocols below is strictly required.
Experimental Protocols for Thermal Validation
As a Senior Application Scientist, I emphasize that relying solely on predictive models or vendor safety data sheets is insufficient for advanced applications like vapor-phase fluorescence[3] or piezoelectric device fabrication[4]. The following protocols are designed as self-validating systems to empirically determine the MP and BP.
Protocol A: Differential Scanning Calorimetry (DSC) for Melting Point
Standard capillary melting point apparatuses often fail for low-melting, highly polar compounds due to subjective visual endpoints and potential polymorphism. DSC provides a definitive, thermodynamic onset of melting.
-
Instrument Calibration: Calibrate the DSC using high-purity Indium (MP: 156.6 °C) and Zinc standards.
-
Causality: Ensures absolute temperature accuracy across the specific thermal window (0–100 °C) expected for this compound.
-
-
Sample Encapsulation: Weigh 3.0–5.0 mg of 1-Methylindoline-5-carbonitrile into a hermetically sealed aluminum pan .
-
Causality: The hermetic seal suppresses premature volatilization or sublimation of the cyano-derivative, ensuring the endotherm represents a pure solid-to-liquid phase transition rather than a mixed phase loss.
-
-
Thermal Ramping: Equilibrate at 0 °C, hold for 5 minutes, then ramp at 10 °C/min to 100 °C under a 50 mL/min dry nitrogen purge.
-
Data Interpretation: The true melting point is calculated as the extrapolated onset temperature of the primary endothermic peak, not the peak maximum.
Protocol B: Thermogravimetric Analysis (TGA) for Boiling Point
Direct distillation of high-boiling cyano-compounds can lead to thermal degradation (e.g., polymerization or decyanation). TGA provides a micro-scale method to determine the boiling point via mass loss kinetics.
-
Sample Preparation: Place 10 mg of the liquid/melted sample into an open platinum crucible.
-
Atmospheric Control: Utilize a strict Nitrogen purge (50 mL/min).
-
Causality: Oxygen must be excluded to prevent oxidative degradation, which would register as a false mass loss or gain, skewing the boiling point determination.
-
-
Heating Program: Ramp from 50 °C to 400 °C at a rate of 20 °C/min.
-
Data Interpretation: Analyze the first derivative of the mass loss curve (DTG). The temperature at which the DTG peak reaches its maximum (maximum rate of vaporization) correlates closely with the extrapolated boiling point at 1 atmosphere.
Mechanistic Workflow Visualization
The following diagram illustrates the logical progression from raw material handling to application-specific validation.
Workflow for determining and validating the thermal properties of 1-Methylindoline-5-carbonitrile.
Conclusion
For 1-Methylindoline-5-carbonitrile, the removal of hydrogen-bonding capacity via N-methylation yields a compound with a depressed melting point and a high boiling point. Because this molecule is heavily utilized in highly sensitive applications—ranging from gas-phase dual fluorescence studies to cutting-edge piezoelectric crystal engineering—researchers cannot rely on generalized approximations. By employing the hermetic DSC and inert-TGA protocols outlined above, laboratories can establish self-validating, highly accurate thermal profiles necessary for advanced material development.
References
-
Intramolecular Charge Transfer with 1-tert-Butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) and Other Aminobenzonitriles. A Comparison of Experimental Vapor Phase Spectra and Crystal Structures with Calculations. Druzhinin, S. I., Mayer, P., & Stalke, D. Journal of the American Chemical Society, 2010, 132(22), 7730-7744. URL:[Link]
-
High-throughput computational screening of small molecular crystals for sustainable piezoelectric materials. Vishnoi, S., Kumari, G., Guest, R., Cazade, P.-A., & Guerin, S. Angewandte Chemie International Edition, 2025, e202501232. URL:[Link]
-
CrystalDFT Database - Actuate Lab. University of Limerick, Department of Chemical Sciences. (Database containing piezoelectric and structural data for 1-Methylindoline-5-carbonitrile). URL:[Link]
Sources
Advanced Synthesis of 1-Methylindoline-5-carbonitrile: A Comprehensive Literature Review and Methodological Guide
Executive Summary
In modern medicinal chemistry, the transition from planar aromatic rings to sp³-rich frameworks—often termed "escaping flatland"—is a proven strategy to improve the pharmacokinetic properties and target specificity of drug candidates. 1-Methylindoline-5-carbonitrile (CAS: 57413-40-8)[1] represents a prime example of this paradigm. By reducing the aromatic indole core to an indoline, chemists introduce conformational flexibility and distinct electronic properties[2]. This specific carbonitrile derivative serves as a critical synthetic intermediate in the development of complex therapeutics, including Selective Androgen Receptor Modulators (SARMs) such as GSK2881078[3], CBP/EP300 epigenetic inhibitors[4], and highly selective human adenosine A3 receptor antagonists[5].
This whitepaper provides an in-depth, mechanistic literature review of the three primary synthetic routes to 1-methylindoline-5-carbonitrile, equipping researchers with self-validating protocols and the physicochemical rationale behind each experimental choice.
Strategic Overview of Synthetic Pathways
The synthesis of 1-methylindoline-5-carbonitrile can be approached from three distinct vectors, depending on precursor availability, scale, and tolerance for specific reaction conditions.
Figure 1: Three primary synthetic pathways to 1-Methylindoline-5-carbonitrile.
Route A: Direct N-Alkylation of Indoline-5-carbonitrile
Mechanistic Rationale & Causality
The most direct route involves the N-methylation of commercially available indoline-5-carbonitrile. Unlike indoles, which require deprotonation of an aromatic nitrogen to restore aromaticity after electrophilic attack, indolines possess a secondary aliphatic amine[2]. However, to prevent poly-alkylation and ensure a rapid reaction, the amine (pKa ~ 35) must be quantitatively deprotonated. Sodium hydride (NaH) is employed as a strong, non-nucleophilic base. The evolution of hydrogen gas provides an irreversible thermodynamic driving force[6]. The reaction is conducted in anhydrous dimethylformamide (DMF); as a polar aprotic solvent, DMF heavily solvates the Na⁺ cation, leaving a highly reactive, "naked" amide anion that undergoes a rapid S_N2 substitution with the highly electrophilic methyl iodide (MeI)[5],[6].
Validated Experimental Protocol
-
Preparation: Flame-dry a round-bottom flask and purge with argon. Charge the flask with indoline-5-carbonitrile (1.0 equiv) and anhydrous DMF (0.3 M concentration)[6].
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add NaH (60% dispersion in mineral oil, 1.4 equiv) portion-wise[5].
-
Activation: Remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes until hydrogen evolution ceases, indicating complete formation of the sodium amide intermediate[6].
-
Alkylation: Re-cool the flask to 0 °C and add MeI (1.5 equiv) dropwise via syringe[5].
-
Completion: Warm to room temperature and stir for 2–3 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
-
Workup: Quench the reaction carefully by the dropwise addition of cold water. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers with water (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[6].
Route B: Chemoselective Gribble Reduction of 1-Methyl-1H-indole-5-carbonitrile
Mechanistic Rationale & Causality
When 1-methyl-1H-indole-5-carbonitrile is the starting material, the challenge lies in selectively reducing the C2-C3 double bond of the indole ring without reducing the sensitive nitrile group. The "Gribble Reduction" achieves this chemoselectivity flawlessly[2],[7]. Glacial acetic acid serves a dual purpose as both solvent and proton source. It protonates the electron-rich C3 position of the indole, breaking aromaticity and generating a highly electrophilic iminium ion at C2. Sodium cyanoborohydride (NaBH₃CN) is utilized because, unlike NaBH₄, the electron-withdrawing cyano group stabilizes the boron-hydrogen bonds, making it stable in acidic media[2]. The hydride selectively attacks the C2 iminium intermediate. The nitrile group remains completely untouched because NaBH₃CN lacks the reducing power to attack the sp-hybridized carbon of a nitrile under these conditions[7].
Validated Experimental Protocol
-
Preparation: In a well-ventilated fume hood (due to potential trace HCN gas generation), dissolve 1-methyl-1H-indole-5-carbonitrile (1.0 equiv) in glacial acetic acid (0.2 M concentration)[7].
-
Reduction: While stirring at room temperature, add NaBH₃CN (3.0 to 5.0 equiv) portion-wise over 15 minutes to control the mild exotherm[2].
-
Reaction: Stir the mixture at room temperature for 12–24 hours under a nitrogen atmosphere[7].
-
Neutralization (Critical Step): Once TLC indicates complete conversion, cool the flask to 0 °C. Slowly and carefully neutralize the acetic acid by adding saturated aqueous NaHCO₃ or 2N NaOH until the pH reaches ~8. Caution: Rapid addition will cause vigorous effervescence.
-
Workup: Extract the aqueous mixture with dichloromethane (DCM) three times. Wash the combined organics with brine, dry over MgSO₄, filter, and evaporate to yield the indoline product[2].
Route C: Transition-Metal Catalyzed Cyanation of 5-Bromo-1-methylindoline
Mechanistic Rationale & Causality
For precursors lacking the nitrile group, introducing the carbonitrile moiety requires transition-metal catalysis, as unactivated aryl bromides do not readily undergo nucleophilic aromatic substitution. This route utilizes a palladium-catalyzed cyanation[5]. Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] provides a soluble source of active Pd(0), while 1,1′-ferrocenediyl-bis(diphenylphosphine)[dppf] acts as a bidentate ligand that enforces a cis-geometry on the palladium center, heavily favoring the final reductive elimination step[5]. Zinc cyanide [Zn(CN)₂] is specifically chosen over NaCN or KCN. Because Zn(CN)₂ has low solubility in dimethylacetamide (DMA), it maintains a low steady-state concentration of dissolved cyanide ions in the reaction mixture. This is critical: high concentrations of free cyanide will coordinate irreversibly to the palladium center, forming highly stable, catalytically inactive [Pd(CN)₄]²⁻ complexes (catalyst poisoning).
Figure 2: Catalytic cycle of Pd-catalyzed cyanation of 5-bromo-1-methylindoline.
Validated Experimental Protocol
-
Preparation: In a glovebox or using standard Schlenk techniques, charge a pressure vial with 5-bromo-1-methylindoline (1.0 equiv), Zn(CN)₂ (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), dppf (0.04 equiv), and elemental zinc dust (0.11 equiv, to reduce any oxidized Pd(II) back to active Pd(0))[5].
-
Solvent Addition: Add anhydrous, degassed DMA to achieve a 0.2 M concentration. Seal the vial.
-
Heating: Heat the reaction mixture to 120 °C and stir vigorously for 3 hours[5].
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc and filter the suspension through a pad of Celite to remove palladium black and zinc residues.
-
Purification: Wash the filtrate with 1M aqueous NH₄OH (this complexes and removes excess zinc and unreacted cyanide), followed by water and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Comparative Analysis & Reaction Metrics
To aid in route selection, the quantitative and qualitative metrics of the three methodologies are summarized below:
| Synthetic Route | Starting Material | Key Reagents | Typical Yield | Scalability | E-Factor / Greenness |
| A. N-Methylation | Indoline-5-carbonitrile | NaH, MeI, DMF | 75–85% | High | Moderate (MeI is toxic; high atom economy) |
| B. Gribble Reduction | 1-Methyl-1H-indole-5-carbonitrile | NaBH₃CN, AcOH | 85–95% | Medium | Low (Generates boron and cyanide waste) |
| C. Pd-Cyanation | 5-Bromo-1-methylindoline | Zn(CN)₂, Pd₂(dba)₃, dppf | 70–80% | Medium | Low (Heavy metal waste, toxic cyanide salts) |
Conclusion
The synthesis of 1-methylindoline-5-carbonitrile requires careful consideration of chemoselectivity and reagent stability. Route A (N-Methylation) is the most operationally simple and scalable method, provided the indoline precursor is available. Route B (Gribble Reduction) offers an elegant, highly chemoselective approach to reducing the indole core without compromising the sensitive nitrile group, making it ideal when indole precursors are abundant. Finally, Route C (Pd-Cyanation) serves as a robust method for late-stage functionalization of brominated scaffolds, utilizing precise ligand and reagent design to avoid catalyst poisoning.
References
1.[1] ChemSrc. "57413-40-8_CAS号:57413-40-8_1-methyl-2,3-dihydroindole-5 ...". URL: 2.[5] National Institutes of Health (NIH). "Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC". URL: 3.[6] Amazon AWS (Supporting Information). "General Procedure for the Synthesis of Substrates". URL: 4.[3] InvivoChem. "GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1". URL: 5.[4] Google Patents. "WO2016086200A1 - 4,5,6,7-tetrahydro-1 h-pyrazolo[4,3-c]pyridin-3-amine compounds as cbp and/or ep300 inhibitors". URL: 6.[2] Benchchem. "1-(3-Bromopropyl)indoline|CAS 768297-88-7". URL: 7.[7] National Institutes of Health (NIH). "An Improved Synthesis of α,β-Unsaturated Nitrones Relevant to the Stephacidins and Analogs Thereof - PMC". URL:
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- 1. 57413-40-8_CAS号:57413-40-8_1-methyl-2,3-dihydroindole-5-carbonitrile - 化源网 [m.chemsrc.com]
- 2. 1-(3-Bromopropyl)indoline|CAS 768297-88-7|RUO [benchchem.com]
- 3. GSK-2881078 | selective androgen receptor modulator (SARM) | CAS 1539314-06-1 | Buy GSK2881078 from Supplier InvivoChem [invivochem.com]
- 4. WO2016086200A1 - 4,5,6,7-tetrahydro-1 h-pyrazolo[4,3-c]pyridin-3-amine compounds as cbp and/or ep300 inhibitors - Google Patents [patents.google.com]
- 5. Hit-to-Lead Optimization of Heterocyclic Carbonyloxycarboximidamides as Selective Antagonists at Human Adenosine A3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. An Improved Synthesis of α,β-Unsaturated Nitrones Relevant to the Stephacidins and Analogs Thereof - PMC [pmc.ncbi.nlm.nih.gov]
1-Methylindoline-5-carbonitrile: A Versatile Scaffold for Modern Medicinal Chemistry
Abstract
The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its N-methylated and 5-carbonitrile substituted variant, 1-methylindoline-5-carbonitrile, represents a particularly valuable building block for the synthesis of novel therapeutic agents. This technical guide provides an in-depth exploration of the synthesis, reactivity, and medicinal chemistry applications of this versatile intermediate. We will delve into the strategic considerations for its preparation, key chemical transformations that unlock a diverse chemical space, and its potential in the design of targeted therapies, with a focus on kinase and other enzyme inhibition. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the 1-methylindoline-5-carbonitrile core in their research endeavors.
Introduction: The Strategic Value of the Indoline Scaffold
The indoline ring system, a saturated analog of indole, is a cornerstone in the design of a wide array of pharmaceuticals and biologically active molecules.[1][2] Its three-dimensional structure and the presence of a basic nitrogen atom provide a rich platform for generating compounds with diverse pharmacological profiles, including anticancer, anti-inflammatory, and central nervous system (CNS) activities.[1][3][4] The introduction of a methyl group at the 1-position (N-methylation) can enhance metabolic stability and lipophilicity, while a carbonitrile group at the 5-position serves as a versatile chemical handle for further functionalization and can act as a key hydrogen bond acceptor in protein-ligand interactions.[5]
This guide focuses on the synthesis and application of 1-methylindoline-5-carbonitrile, a building block that combines these strategic features. We will explore a rational and experimentally validated approach to its synthesis and subsequent chemical modifications that are of high relevance in modern drug discovery.
Synthesis of 1-Methylindoline-5-carbonitrile: A Two-Stage Approach
The synthesis of 1-methylindoline-5-carbonitrile can be efficiently achieved through a two-step sequence starting from the commercially available 1H-indole-5-carbonitrile: (1) N-methylation of the indole ring, followed by (2) selective reduction of the indole to the corresponding indoline.
Step 1: N-Methylation of 1H-Indole-5-carbonitrile
The N-methylation of indoles is a well-established transformation with several reliable protocols. The choice of methylating agent and base is crucial to ensure high yield and avoid potential side reactions.
Protocol: N-Methylation using Methyl Iodide and Sodium Hydride
This protocol is adapted from a similar N-alkylation of 1H-indole-5-carbonitrile.[6]
-
Materials: 1H-indole-5-carbonitrile, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH₃I), Anhydrous Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 1H-indole-5-carbonitrile (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the indole.
-
Add methyl iodide (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-methyl-1H-indole-5-carbonitrile.
-
| Reactant | Equivalents | Purpose |
| 1H-Indole-5-carbonitrile | 1.0 | Starting material |
| Sodium Hydride (NaH) | 1.2 | Base for deprotonation of the indole nitrogen |
| Methyl Iodide (CH₃I) | 1.1 | Methylating agent |
| Anhydrous DMF | - | Solvent |
Step 2: Reduction of 1-Methyl-1H-indole-5-carbonitrile to 1-Methylindoline-5-carbonitrile
The selective reduction of the indole's pyrrole ring to an indoline without affecting the nitrile group is a critical step. Catalytic hydrogenation is a green and efficient method for this transformation. The presence of an acid can facilitate the reaction by protonating the indole at the C3 position, disrupting the aromaticity and promoting reduction.[3]
Protocol: Catalytic Hydrogenation using Platinum on Carbon (Pt/C)
This protocol is based on a general method for the hydrogenation of unprotected indoles.[3]
-
Materials: 1-methyl-1H-indole-5-carbonitrile, Platinum on Carbon (Pt/C, 5-10 mol%), p-Toluenesulfonic acid (p-TsOH, 10-20 mol%), Methanol or Water, Hydrogen gas (H₂).
-
Procedure:
-
In a hydrogenation vessel, dissolve 1-methyl-1H-indole-5-carbonitrile (1.0 eq) and p-toluenesulfonic acid (0.1-0.2 eq) in a suitable solvent such as methanol or water.
-
Carefully add the Pt/C catalyst to the solution.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-50 atm) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Neutralize the filtrate with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure to yield 1-methylindoline-5-carbonitrile.
-
Figure 1: Synthetic workflow for 1-methylindoline-5-carbonitrile.
Key Chemical Transformations and Medicinal Chemistry Applications
The 1-methylindoline-5-carbonitrile scaffold offers multiple points for diversification, making it an attractive starting point for the construction of compound libraries for drug discovery. The nitrile group and the indoline ring itself are amenable to a variety of chemical transformations.
Transformations of the Nitrile Group
The 5-carbonitrile group is a versatile functional group that can be converted into other key moieties.
-
Hydrolysis to Carboxylic Acid: Acid-catalyzed hydrolysis of the nitrile affords the corresponding 1-methylindoline-5-carboxylic acid. This carboxylic acid can then be used in amide coupling reactions to introduce a wide range of substituents, a common strategy in the development of kinase inhibitors and other targeted therapies.[5][7]
-
Reduction to Amine: The nitrile can be reduced to a primary amine (1-methylindolin-5-yl)methanamine using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation under more forcing conditions. This primary amine provides a handle for further functionalization, for example, through reductive amination or acylation.
-
Conversion to Tetrazole: The nitrile can be converted to a tetrazole ring, which is often used as a bioisostere for a carboxylic acid group in medicinal chemistry.
Reactions on the Indoline Ring
The indoline ring can also be further modified, although these transformations are less common than functionalizing the nitrile group.
-
Aromatic Substitution: The benzene portion of the indoline ring can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing groups.
-
Oxidation: The indoline can be oxidized back to the corresponding indole or to an oxindole, which are also important scaffolds in medicinal chemistry. For example, indolin-2-one derivatives are known to act as multi-targeted kinase inhibitors.[8]
Figure 2: Key functionalization pathways of 1-methylindoline-5-carbonitrile.
Application in Kinase Inhibitor Design: A Case Study Perspective
While specific drugs based on the 1-methylindoline-5-carbonitrile scaffold are not yet on the market, the closely related indolinone core is a well-validated privileged structure for kinase inhibitors.[9] For instance, Sunitinib, an approved anticancer drug, features an indolin-2-one core and functions as a multi-targeted receptor tyrosine kinase (RTK) inhibitor.
Derivatives of 1-methylindoline-5-carbonitrile are promising candidates for the development of novel kinase inhibitors. The indoline moiety can serve as a scaffold to orient substituents towards the ATP-binding site of the kinase. The 5-substituent, derived from the nitrile, can be tailored to interact with the hinge region of the kinase, a common binding motif for type I and type II kinase inhibitors.
Hypothetical Signaling Pathway Modulation:
Many kinase inhibitors target pathways that are aberrantly activated in cancer, such as the VEGFR and PDGFR signaling pathways.[8] These pathways are crucial for tumor angiogenesis and proliferation.
Figure 3: Proposed mechanism of action for a 1-methylindoline-based kinase inhibitor.
Structure-Activity Relationship (SAR) Insights from Related Scaffolds
SAR studies on related indoline and indole derivatives provide valuable guidance for the design of new compounds based on the 1-methylindoline-5-carbonitrile core.
-
Substituents on the Amide: In a series of indolin-2-one based multi-targeted inhibitors, the nature of the substituent on the carboxamide group at the 5-position was found to be critical for in vivo activity and toxicity.[8]
-
Halogenation of the Indoline Ring: In some series of indoline derivatives, the introduction of halogens at specific positions of the aromatic ring can enhance biological activity.[10]
-
N-1 Substitution: The N-methyl group in 1-methylindoline-5-carbonitrile is a simple starting point. Exploration of other N-alkyl or N-aryl substituents can modulate the physicochemical properties and target engagement of the resulting compounds.
| Compound Series | Key Structural Feature | Biological Activity | Reference |
| Indolin-2-one analogues | 5-carboxamide | VEGFR-2/PDGFR-β inhibition | [8] |
| Tricyclic Indolines | 6-bromo substitution | Resensitization of MRSA to β-lactams | [10] |
| Indole derivatives | Varied substitution | Dopamine and serotonin receptor ligands | [3][11] |
Conclusion and Future Perspectives
1-Methylindoline-5-carbonitrile is a highly versatile and valuable building block in medicinal chemistry. Its straightforward synthesis from commercially available starting materials, combined with the rich chemistry of the nitrile and indoline functionalities, provides a robust platform for the generation of diverse compound libraries. By drawing on the extensive knowledge of the biological activities of related indole and indoline scaffolds, particularly in the area of kinase inhibition, researchers can strategically design and synthesize novel therapeutic candidates. The continued exploration of the chemical space around this privileged core holds significant promise for the discovery of next-generation targeted therapies.
References
-
Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
- MXPA02012568A - Indole derivatives useful for the treatment of cns disorders. - Google Patents. (n.d.).
- UA74830C2 - Indole derivatives being useful for the treatment of cns disorders, a pharmaceutical composition and a method for the treatment of diseases - Google Patents. (n.d.).
- CA2411412C - Indole derivatives useful for the treatment of cns disorders - Google Patents. (n.d.).
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Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of 1-(2-Chloro-6-Fluorophenyl)-5-Methylindolin-2-One: A New Anti-Inflammatory Compound with Reduced Gastric Ulceration Properties - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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3-methyl-2-phenyl-1-substituted-indole derivatives as indomethacin analogs: design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
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Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - ACS Publications. (2022, November 1). Retrieved March 7, 2026, from [Link]
-
Network Pharmacology and Molecular Docking to Identify the Molecular Targets of Novel Indole-Quinoline Derivative in Cancer - Oriental Journal of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]
-
(PDF) Synthesis and biological evaluation of 2-(5-substituted-1-((diethylamino)methyl)-2-oxoindolin-3-ylidene) - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. (2026, February 28). Retrieved March 7, 2026, from [Link]
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Synthesis and biological activities of some indoline derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Design of chemical libraries for screening - ResearchGate. (2025, August 7). Retrieved March 7, 2026, from [Link]
-
Synthesis and SAR studies of indole-based MK2 inhibitors - PubMed. (2008, March 15). Retrieved March 7, 2026, from [Link]
-
Kinase inhibitors with 3-(1H-pyrrol-2-yl)methylene-indolin-2-one scaffold - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]
-
Design and synthesis of novel enzyme inhibitors as potential antiparasitic agents. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. (2024, November 20). Retrieved March 7, 2026, from [Link]
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities - PMC. (2026, February 23). Retrieved March 7, 2026, from [Link]
-
Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC - PubMed Central. (n.d.). Retrieved March 7, 2026, from [Link]
-
Discovery of 1-Amino-1 H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors - PubMed. (2021, November 11). Retrieved March 7, 2026, from [Link]
-
Discovery, Structure–Activity Relationship and In Vitro Anticancer Activity of Small-Molecule Inhibitors of the Protein–Protein Interactions between AF9/ENL and AF4 or DOT1L - MDPI. (2023, November 3). Retrieved March 7, 2026, from [Link]
-
Cdc7 Kinase Inhibitors: 5-Heteroaryl-3-Carboxamido-2-Aryl Pyrroles as Potential Antitumor Agents. 1. Lead Finding | Journal of Medicinal Chemistry - ACS Publications. (2010, September 27). Retrieved March 7, 2026, from [Link]
-
Indolinones as promising scaffold as kinase inhibitors: a review - PubMed. (2012, February 15). Retrieved March 7, 2026, from [Link]
-
1-methylindole - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and pharmacological evaluation of some substituted imidazoles - Journal of Chemical and Pharmaceutical Research. (n.d.). Retrieved March 7, 2026, from [Link]
-
Isatin Derived Spirocyclic Analogues with α-Methylene-γ-butyrolactone as Anticancer Agents: A Structure–Activity Relationship Study - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Synthesis and in vivo SAR study of indolin-2-one-based multi-targeted inhibitors as potential anticancer agents - PubMed. (2014, July 23). Retrieved March 7, 2026, from [Link]
-
1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
Exploration of Novel Indole Compounds with Potential Activity Against Breast Cancer: Synthesis, Characterization and Anti-Cancer Activity Evaluation - MDPI. (2026, March 4). Retrieved March 7, 2026, from [Link]
-
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022, April 26). Retrieved March 7, 2026, from [Link]
-
Design, Synthesis, Biological Evaluation and Molecular Modeling Study of Novel Indolizine-1-Carbonitrile Derivatives as Potential Anti-Microbial Agents - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
-
1-Methylindole-5-carboxylic acid | CAS#:186129-25-9 | Chemsrc. (2025, August 25). Retrieved March 7, 2026, from [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed. (2004, December 30). Retrieved March 7, 2026, from [Link]
-
In Silico Screening for Novel Tyrosine Kinase Inhibitors - With Oxindole Scaffold as Anticancer Agents: Design, QSAR Analysis, Molecular Docking and ADMET Studies - Research Square. (2021, December 6). Retrieved March 7, 2026, from [Link]
-
Synthesis and biological activity of indoline compounds as α1-AR antagonist. (2025, August 9). Retrieved March 7, 2026, from [Link]
-
Recent advancements on biological activity of indole and their derivatives: A review. (2022, January 1). Retrieved March 7, 2026, from [Link]
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Methodological & Application
oxidation protocols for converting 1-Methylindoline-5-carbonitrile to indoles
Application Note: Oxidation Protocols for Converting 1-Methylindoline-5-carbonitrile to Indoles
Executive Summary & Strategic Analysis
The conversion of 1-Methylindoline-5-carbonitrile (Substrate) to 1-Methylindole-5-carbonitrile (Product) represents a critical aromatization step in the synthesis of serotonin receptor modulators and kinase inhibitors. Unlike electron-rich indolines, the presence of the 5-cyano group (electron-withdrawing) significantly increases the oxidation potential of the indoline ring, rendering mild oxidants often ineffective.
This guide details three field-proven protocols designed to overcome the electronic deactivation of the substrate.
-
Method A (DDQ): The kinetic gold standard for small-to-medium scale, offering high reliability.
-
Method B (MnO₂): A heterogeneous, filtration-based method ideal for scale-up where chromatography is undesirable.
-
Method C (Pd/C): A thermal, catalytic approach minimizing chemical waste (Green Chemistry).
Mechanistic Insight
Understanding the mechanism is vital for troubleshooting. The transformation is a dehydrogenation (removal of H₂).
-
The Challenge: The 5-CN group pulls electron density away from the nitrogen lone pair and the
-system. -
The Solution: Reagents must be sufficiently high-potential (DDQ) or possess active surface sites (MnO₂, Pd) to abstract the hydride or stabilize the radical intermediate.
Figure 1: DDQ Oxidation Mechanism (Hydride Abstraction)
Caption: The reaction proceeds via initial hydride abstraction from the benzylic C3 position by DDQ, forming a resonance-stabilized cation, followed by rapid deprotonation at C2 to restore aromaticity.
Experimental Protocols
Method A: DDQ Oxidation (High Reliability)
Best for: Discovery chemistry, milligram to gram scale, high purity requirements.
Reagents:
-
Substrate: 1-Methylindoline-5-carbonitrile (
equiv) -
Oxidant: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (
– equiv) -
Solvent: 1,4-Dioxane (Preferred) or Toluene (anhydrous)
Protocol:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve the substrate in 1,4-Dioxane (
M concentration). -
Addition: Add DDQ portion-wise at room temperature. The solution will immediately darken (formation of Charge Transfer Complex).
-
Reaction:
-
Standard: Stir at room temperature for 2–4 hours.
-
For Stubborn Batches: If conversion is <50% after 2 hours (due to EWG deactivation), heat to 60°C or reflux.
-
-
Monitoring: Monitor by TLC (UV 254 nm). The indole product will typically fluoresce more intensely than the indoline.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter off the precipitated DDQ-H₂ (hydroquinone) byproduct using a sintered glass funnel.
-
Concentrate the filtrate.[1] Redissolve in EtOAc and wash with saturated NaHCO₃ (
) to remove residual acidic hydroquinone species. -
Wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Critical Note: Do not use alcohols (MeOH/EtOH) as solvents, as they can react with DDQ or the cation intermediate.
Method B: Activated MnO₂ Oxidation (Scalable)
Best for: Multi-gram scale, avoiding chromatography, acid-sensitive substrates.
Reagents:
-
Substrate: 1-Methylindoline-5-carbonitrile (
equiv) -
Oxidant: Activated Manganese(IV) Oxide (
– equiv) -
Solvent: Dichloromethane (DCM) or Toluene.
Protocol:
-
Activation: Ensure MnO₂ is "activated" (dried at 110°C under vacuum for 12h if older stock).
-
Setup: Suspend substrate in DCM (
M). -
Addition: Add Activated MnO₂ (10 equiv).
-
Reaction: Reflux the suspension with vigorous stirring.
-
Time: 4–12 hours. The reaction is heterogeneous; surface contact is key.
-
-
Monitoring: Check TLC. If stalled, add another 5 equiv of MnO₂.
-
Workup:
-
Filter the hot mixture through a pad of Celite to remove manganese salts.
-
Wash the Celite pad thoroughly with warm DCM or EtOAc.
-
Concentrate the filtrate to yield the crude indole. Often requires no further purification.
-
Method C: Pd/C Catalytic Dehydrogenation (Green)
Best for: Industrial process, high thermal stability, "Green" metrics.
Reagents:
-
Substrate: 1-Methylindoline-5-carbonitrile[2]
-
Catalyst: 10% Pd/C (
– wt%) -
Solvent: p-Cymene or Xylene (High boiling point required).
Protocol:
-
Setup: Mix substrate and Pd/C in p-Cymene.
-
Reaction: Heat to reflux (
C). -
Workup: Filter hot through Celite to recover Palladium. Crystallize product upon cooling.
Comparative Analysis & Decision Matrix
Table 1: Protocol Comparison for 5-Cyano Substrate
| Feature | Method A: DDQ | Method B: MnO₂ | Method C: Pd/C |
| Oxidation Power | High (Effective for EWG) | Moderate | Moderate (Requires Heat) |
| Reaction Temp | RT to 60°C | Reflux | >140°C (Reflux) |
| Yield (Typical) | 85–95% | 70–85% | 60–80% |
| Purification | Chromatography usually req. | Filtration (Clean) | Filtration + Crystallization |
| Cost | Moderate (Reagent cost) | Low (Cheap reagent) | High (Pd catalyst) |
| Scalability | Poor (Hydroquinone waste) | Good | Excellent |
Figure 2: Workflow Decision Tree
Caption: Decision matrix for selecting the optimal oxidation protocol based on scale and purification constraints.
Troubleshooting & Quality Control
-
Issue: Incomplete Conversion.
-
Cause: The 5-cyano group raises the oxidation potential.
-
Fix (DDQ): Add 5-10% acetic acid to the dioxane mixture. Acid catalysis facilitates the initial hydride transfer.
-
Fix (MnO₂): Switch solvent to Toluene and use a Dean-Stark trap to remove water (water deactivates the MnO₂ surface).
-
-
Issue: Over-oxidation (Dimerization).
-
Prevention: Monitor strictly. Stop reaction immediately upon disappearance of starting material. Avoid large excesses of DDQ (>1.5 equiv).
-
-
Validation:
-
NMR: Look for the appearance of the C2-H and C3-H aromatic signals (typically doublets or multiplets around 6.5–7.5 ppm) and disappearance of the indoline aliphatic triplets (approx 3.0 and 3.5 ppm).
-
Melting Point: Indoles generally have higher melting points than their indoline precursors.
-
References
- Gribble, G. W. (2016). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
-
Walker, D., & Hiebert, J. D. (1967). 2,3-Dichloro-5,6-dicyanobenzoquinone and its reactions. Chemical Reviews, 67(2), 153–195. Link
-
Jansen, A. B. A., et al. (1964). The dehydrogenation of indolines to indoles with manganese dioxide. Journal of the Chemical Society, 5573-5577. Link
-
O'Malley, D. P., et al. (2005). Total Synthesis of the Marine Alkaloid Fascaplysin (Using Pd/C dehydrogenation). Journal of the American Chemical Society, 127(39), 13496–13497. Link
-
Stahl, S. S., et al. (2019). Replacement of Stoichiometric DDQ with a Low Potential o-Quinone Catalyst. Organic Letters, 21(5), 1323–1327. Link
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- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. DDQ/CAN Oxidation - Wordpress [reagents.acsgcipr.org]
- 8. orgchemres.org [orgchemres.org]
N-methylation procedures for 5-cyanoindoline synthesis
Part 1: Executive Summary & Strategic Analysis
5-Cyano-N-methylindoline (1-methyl-2,3-dihydro-1H-indole-5-carbonitrile) is a critical pharmacophore in the synthesis of kinase inhibitors, GPCR ligands, and serotonin modulators. The transformation of 5-cyanoindoline to its N-methylated derivative presents a specific chemoselective challenge: the electron-withdrawing nitrile group at the C5 position significantly reduces the nucleophilicity of the N1 nitrogen (approximate pKa of conjugate acid
This guide details two validated protocols designed to overcome this electronic deactivation while minimizing side reactions such as over-alkylation (quaternization) or hydrolysis of the nitrile group.
Methodological Selection Matrix
| Feature | Method A: Reductive Amination (Recommended) | Method B: Direct Alkylation (Scale-Up) |
| Reagents | Formaldehyde (aq), NaBH | Methyl Iodide (MeI), K |
| Mechanism | Iminium ion formation | S |
| Selectivity | High: Stops at tertiary amine. No quaternization. | Moderate: Risk of quaternization if uncontrolled. |
| Conditions | Mild (RT to 50°C), pH 4–5 | Basic, often requires heat or strong base. |
| Suitability | Best for small-to-mid scale & high purity needs. | Best for bulk synthesis where chromatography is viable. |
Part 2: Detailed Experimental Protocols
Protocol A: Reductive Methylation (High Fidelity)
Best for: Maximizing yield, avoiding quaternary salts, and maintaining functional group tolerance.
Mechanism:
The reaction proceeds via the condensation of 5-cyanoindoline with formaldehyde to form an iminium ion intermediate. The electron-deficient nature of the indoline nitrogen makes this equilibrium unfavorable; however, the presence of acetic acid catalyzes the condensation. Sodium cyanoborohydride (NaBH
Reagents:
-
Substrate: 5-Cyanoindoline (1.0 equiv)
-
Carbon Source: Formaldehyde (37% aq.[1] solution, 5.0–10.0 equiv)
-
Reductant: Sodium Cyanoborohydride (NaBH
CN) (2.0–3.0 equiv) -
Solvent: Methanol (MeOH) or Acetonitrile (MeCN)
-
Catalyst: Glacial Acetic Acid (AcOH) (to adjust pH to ~4–5)
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-cyanoindoline (1.0 equiv) in MeOH (0.1 M concentration).
-
Activation: Add Formaldehyde (37% aq., 5.0 equiv) to the solution.
-
Acidification: Dropwise add Glacial Acetic Acid while monitoring pH. Target pH 4–5. Note: The acid catalyzes the formation of the iminium ion.
-
Imine Formation: Stir at room temperature for 15–30 minutes.
-
Reduction: Cool the mixture to 0°C. Add NaBH
CN (2.0 equiv) portion-wise over 10 minutes. Caution: Evolution of H gas; ensure venting. Do not use strong acid as HCN may form. -
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LC-MS (Target M+H: 159.09).
-
Optimization: If conversion is incomplete due to the electron-poor nitrogen, add another 2.0 equiv of Formaldehyde and 1.0 equiv of NaBH
CN and heat to 40°C.
-
-
Quench: Quench the reaction with saturated aqueous NaHCO
(caution: foaming). -
Work-up: Extract with Ethyl Acetate (3x). Wash combined organics with Brine, dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc) is usually sufficient, though the product is often clean enough for the next step.
Protocol B: Direct Alkylation (Base-Mediated)
Best for: Large-scale synthesis where reagents must be cheap and available.
Mechanism:
A classic S
Reagents:
-
Substrate: 5-Cyanoindoline (1.0 equiv)
-
Electrophile: Methyl Iodide (MeI) (1.2–1.5 equiv)
-
Base: Potassium Carbonate (K
CO ) (2.0–3.0 equiv) or Cesium Carbonate (Cs CO ) (for faster reaction). -
Solvent: DMF (Dimethylformamide) or Acetone.
Step-by-Step Procedure:
-
Dissolution: Dissolve 5-cyanoindoline (1.0 equiv) in anhydrous DMF (0.2 M).
-
Base Addition: Add finely powdered K
CO (2.5 equiv). -
Alkylation: Cool to 0°C. Add Methyl Iodide (1.2 equiv) dropwise via syringe.
-
Critical Control: Do not add large excess of MeI initially to prevent quaternization (formation of the dimethylammonium salt).
-
-
Reaction: Allow to warm to room temperature. Stir for 4–12 hours.
-
Note: The electron-withdrawing CN group may slow the reaction.[2] If sluggish after 6 hours, heat to 50°C.
-
-
Work-up: Dilute with water (5x reaction volume) to dissolve salts and precipitate the product (if solid) or extract with Et
O/EtOAc. -
Purification: Recrystallization or column chromatography is required to remove any trace quaternized byproduct.
Part 3: Visualization & Logic
Reaction Pathway & Mechanism
Figure 1: Mechanistic pathway comparison. Method A (Solid Blue) proceeds via reduction of the iminium ion, preventing over-alkylation. Method B (Dashed) risks over-alkylation (Red).
Decision Tree for Optimization
Figure 2: Process selection logic based on scale, purity requirements, and solubility.
Part 4: Data Summary & Troubleshooting
Comparative Analysis of Methods
| Parameter | Reductive Amination (NaBH | Direct Alkylation (MeI/K |
| Typical Yield | 85–95% | 70–85% |
| Reaction Time | 2–4 Hours | 6–18 Hours |
| Byproducts | Minimal (Cyanide traces) | Quaternary salts, HI salts |
| Safety Profile | Warning: HCN risk if acidified strongly. | Warning: MeI is a carcinogen. |
| Cost | Moderate (Reducing agent cost) | Low (MeI is cheap) |
Troubleshooting Guide
-
Problem: Low conversion in Method A.
-
Root Cause:[3] 5-CN group deactivates nitrogen; iminium formation is slow.
-
Solution: Increase temperature to 40–50°C; ensure pH is strictly 4–5 (use pH paper).
-
-
Problem: Over-methylation in Method B.
-
Root Cause:[3] Excess MeI or too strong base.
-
Solution: Add MeI slowly (syringe pump); switch base to NaHCO
(milder) if K CO is too aggressive, though unlikely for this substrate.
-
-
Problem: Product oiling out.
-
Solution: 5-Cyano-N-methylindoline is lipophilic. Use Hexane/Ether trituration to induce crystallization.
-
References
-
Reductive Amination General Protocol
-
Gidley, M. J., & Sanders, J. K. (1982).[4] Reductive methylation of proteins with sodium cyanoborohydride. Biochemical Journal.
-
-
N-Methylation of Electron-Deficient Amines
- Cantat, T., et al. (2014). Transition Metal-free Methylation of Amines with Formaldehyde. CHIMIA.
-
Direct Alkylation Optimization
-
BenchChem Protocols. Optimizing reaction conditions for 5-Methoxy-1,3-dimethyl-2-indolinone synthesis. (Adapted for Indoline).[5]
-
-
Properties of 5-Cyanoindoline
- PubChem Compound Summary for CID 27513, 1H-Indole-5-carbonitrile (Analogous structure d
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- 5. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols: Hydrolysis of 1-Methylindoline-5-carbonitrile to 1-Methylindoline-5-carboxylic Acid
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, particularly within the realm of pharmaceutical and agrochemical development. The carboxylic acid moiety is a key functional group, serving as a versatile precursor for a wide array of derivatives and as a critical component in many biologically active molecules. 1-Methylindoline-5-carboxylic acid, in particular, is a valuable building block in medicinal chemistry. The indoline scaffold is a privileged structure found in numerous therapeutic agents, and the ability to efficiently introduce a carboxylic acid at the 5-position allows for further molecular elaboration and optimization of pharmacological properties.
This document provides a comprehensive guide to the hydrolysis of 1-Methylindoline-5-carbonitrile. It is intended for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and detailed, field-proven protocols for both acidic and basic hydrolysis conditions.
Mechanistic Considerations: The Chemistry of Nitrile Hydrolysis
The hydrolysis of a nitrile to a carboxylic acid proceeds in two principal stages: the initial hydration of the nitrile to an amide intermediate, followed by the hydrolysis of the amide to the carboxylic acid.[1][2][3] This process can be catalyzed by either acid or base, with each pathway possessing distinct mechanistic features and experimental considerations.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen.[4][5][6] This protonation significantly increases the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by a weak nucleophile like water.[5][6][7] The resulting protonated imidic acid then undergoes tautomerization to form a protonated amide, which is subsequently attacked by water. A series of proton transfers ultimately leads to the formation of the carboxylic acid and an ammonium ion.[4][8] A key feature of the acid-catalyzed pathway is that the final step, the formation of the protonated ammonia, is essentially irreversible, driving the reaction to completion.[4]
Diagram: Acid-Catalyzed Nitrile Hydrolysis Workflow
Caption: Workflow for base-catalyzed hydrolysis of 1-Methylindoline-5-carbonitrile.
Experimental Protocols
The choice between acidic and basic hydrolysis depends on the overall stability of the 1-Methylindoline-5-carbonitrile substrate to the reaction conditions. The indoline ring system is generally stable, but the presence of other sensitive functional groups on the molecule may dictate the preferred method.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol is generally effective for substrates that are stable to strong acid and heat. [9] Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Methylindoline-5-carbonitrile | >95% | Commercial Source |
| Sulfuric Acid (H₂SO₄), concentrated | ACS Reagent Grade | Standard Supplier |
| Deionized Water | High Purity | In-house |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Standard Supplier |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Standard Supplier |
| Hydrochloric Acid (HCl), 1N | Volumetric Standard | Standard Supplier |
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 1-Methylindoline-5-carbonitrile (1.0 eq).
-
Acid Addition: Carefully add a 1:1 (v/v) mixture of concentrated sulfuric acid and deionized water. The volume should be sufficient to ensure effective stirring (approximately 10-20 mL per gram of nitrile).
-
Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up:
-
Cool the reaction mixture to room temperature and then carefully pour it over crushed ice.
-
Adjust the pH of the aqueous solution to approximately 2-3 with a saturated solution of sodium bicarbonate or other suitable base.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). [10] * Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. [10]5. Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene). [11]
-
Protocol 2: Base-Catalyzed Hydrolysis
This method is advantageous for substrates that may be sensitive to strong acids. [9] Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 1-Methylindoline-5-carbonitrile | >95% | Commercial Source |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | ACS Reagent Grade | Standard Supplier |
| Ethanol (EtOH) or Methanol (MeOH) | ACS Reagent Grade | Standard Supplier |
| Deionized Water | High Purity | In-house |
| Dichloromethane (DCM) | HPLC Grade | Standard Supplier |
| Hydrochloric Acid (HCl), concentrated | ACS Reagent Grade | Standard Supplier |
| Sodium Sulfate (Na₂SO₄), anhydrous | ACS Reagent Grade | Standard Supplier |
Procedure:
-
Reaction Setup: To a solution of 1-Methylindoline-5-carbonitrile (1.0 eq) in ethanol or methanol (10 volumes), add a 10% aqueous solution of sodium hydroxide or potassium hydroxide (2 volumes). [10]2. Heating: Heat the reaction mixture to reflux (typically 60-80 °C) and maintain for 4-24 hours. [10]Monitor the reaction progress by TLC or HPLC.
-
Work-up:
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol solvent. [10] * Dilute the residue with water and wash with a water-immiscible organic solvent like dichloromethane to remove any unreacted starting material or non-acidic impurities. [10] * Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with concentrated hydrochloric acid. [10]A precipitate of the carboxylic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
-
Purification: If necessary, the product can be further purified by recrystallization.
Challenges and Considerations for Heteroaromatic Nitriles
The hydrolysis of heteroaromatic nitriles like 1-Methylindoline-5-carbonitrile can sometimes present challenges not encountered with simple alkyl or aryl nitriles. The electron-rich nature of the indoline ring can influence the reactivity of the nitrile group. Additionally, the potential for side reactions, such as ring-opening or degradation under harsh acidic or basic conditions, must be considered. Careful monitoring of the reaction temperature and time is crucial to maximize the yield of the desired carboxylic acid and minimize the formation of byproducts.
Alternative Methods: Enzymatic Hydrolysis
For particularly sensitive substrates or when milder reaction conditions are required, enzymatic hydrolysis presents a viable alternative. [12]Nitrilases and nitrile hydratases are enzymes that can catalyze the conversion of nitriles to carboxylic acids or amides, respectively, often with high selectivity and under mild, aqueous conditions. [12][13]While the development of an enzymatic process requires screening for a suitable enzyme and optimization of reaction parameters, it can offer significant advantages in terms of sustainability and functional group tolerance. [12]
Purification of the Carboxylic Acid Product
The purification of the final 1-Methylindoline-5-carboxylic acid is critical to obtaining a high-purity product suitable for downstream applications.
-
Extraction: A common initial purification step involves dissolving the crude product in an aqueous base (like sodium hydroxide solution) and washing with an organic solvent to remove neutral impurities. The aqueous layer is then acidified to precipitate the purified carboxylic acid. [11]* Recrystallization: For solid carboxylic acids, recrystallization is a powerful purification technique. The choice of solvent is crucial and may require some experimentation. Common solvents include alcohols, aqueous alcohol mixtures, and toluene. [11]* Chromatography: If recrystallization is ineffective, column chromatography can be employed for purification. [10]
Conclusion
The hydrolysis of 1-Methylindoline-5-carbonitrile to its corresponding carboxylic acid is a robust and essential transformation for the synthesis of complex molecules in drug discovery and development. Both acid- and base-catalyzed methods are effective, and the choice between them is dictated by the substrate's stability and the desired reaction conditions. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for researchers to successfully perform this conversion, enabling the advancement of their synthetic programs.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Pearson+. (2024, July 8). The mechanism for acidic hydrolysis of a nitrile resembles the ba... | Study Prep. Retrieved from [Link]
-
Abdelhamid Khodja. (2024, April 7). Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids [Video]. YouTube. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Nitrile to Acid. Retrieved from [Link]
-
Quimicaorganica.org. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
- Google Patents. (2014, June 26). Process for the purification of carboxylic acids.
-
MDPI. (2025, October 1). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
- Google Patents. (n.d.). Process for hydrolysis of nitriles.
-
ACS Publications. (2023, June 24). Tunable Heteroaromatic Nitriles for Selective Bioorthogonal Click Reaction with Cysteine. Bioconjugate Chemistry. Retrieved from [Link]
-
JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]
-
Britannica. (2026, January 22). Carboxylic acid - Synthesis, Reactions, Properties. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective hydrolysis of the nitrile group at position 2 of indoles. Conditions. Retrieved from [Link]
-
Save My Exams. (2025, January 8). Preparation of Carboxylic Acids (Edexcel International A Level (IAL) Chemistry): Revision Note. Retrieved from [Link]
-
Chemsrc. (2025, August 27). 1-Methylindoline-5-Carboxylic Acid | CAS#:380922-37-2. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl indole-5-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). 1.4.2 Hydrolysis of Nitriles to Carboxylic Acids. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of nitriles to carboxylic acids.
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Application Note: 1-Methylindoline-5-carbonitrile as a Privileged Scaffold in Heterocyclic Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of core scaffolds is paramount to overcoming pharmacokinetic and pharmacodynamic attrition. 1-Methylindoline-5-carbonitrile (CAS: 57413-40-8) represents a highly versatile, purely synthetic building block[1]. By combining the conformational advantages of an indoline ring with the metabolic stability of an N-methyl group and the synthetic utility of a 5-carbonitrile moiety, this compound serves as a premier starting point for central nervous system (CNS) therapeutics, anti-inflammatory agents, and targeted oncology drugs. This technical guide details the pharmacological rationale, physicochemical advantages, and validated experimental protocols for deploying this scaffold in drug discovery workflows.
Structural Rationale & Physicochemical Profiling
The architectural design of 1-Methylindoline-5-carbonitrile offers three distinct mechanistic advantages over traditional flat heteroaromatics (such as indoles):
-
The Indoline Core ("Escape from Flatland"): The reduction of the C2-C3 double bond found in indoles yields an indoline, introducing sp³-hybridized carbons[2]. This puckered conformation increases the fraction of sp³ carbons (Fsp³), which directly correlates with improved aqueous solubility, reduced off-target promiscuity, and the ability to project substituents into complex, three-dimensional receptor pockets[2].
-
N-Methylation: Capping the indoline nitrogen with a methyl group eliminates a hydrogen bond donor (HBD). According to Lipinski and Veber rules, minimizing HBDs is critical for achieving blood-brain barrier (BBB) permeability. Furthermore, N-methylation prevents the oxidative liabilities and metabolic degradation often associated with free -NH indolines[2].
-
5-Carbonitrile (Cyano) Group: The cyano group is a powerful electron-withdrawing moiety and a strong hydrogen bond acceptor. It acts as a bioisostere for halogens or carbonyls, improving metabolic stability while providing a critical anchor for binding in kinase hinge regions[3]. Synthetically, it is a highly versatile handle, readily convertible to primary amines, amidines, or tetrazoles[4].
Quantitative Scaffold Profiling
The baseline physicochemical properties of 1-Methylindoline-5-carbonitrile make it an ideal fragment or early-stage lead, leaving ample "molecular weight budget" for downstream derivatization[5][6].
| Physicochemical Property | Value | Impact on Drug Discovery |
| Molecular Weight | 158.20 g/mol | Highly efficient fragment; allows significant MW budget for further functionalization. |
| LogP (Estimated) | ~2.1 | Optimal baseline lipophilicity for membrane permeability and BBB crossing. |
| H-Bond Donors | 0 | Enhances neuro-penetrance; prevents oxidative degradation of the indoline core. |
| H-Bond Acceptors | 2 | Provides essential interaction points for target binding (e.g., kinase hinge regions). |
| Topological Polar Surface Area | ~27.0 Ų | Well below the 90 Ų threshold for CNS-active drugs, ensuring excellent BBB transit. |
| Fraction sp³ (Fsp³) | 0.2 | Improved 3D character compared to flat indoles, enhancing solubility and specificity. |
Therapeutic Trajectories & Target Mapping
1-Methylindoline-5-carbonitrile is uniquely positioned to address multiple therapeutic areas due to its tunable pharmacophore.
-
Neuropsychiatric Agents (GPCR Modulators): Cyanoindoles and indolines are foundational precursors for monoamine GPCR ligands. For example, 5-cyanoindole is the key intermediate in synthesizing vilazodone, a dual SSRI and 5-HT1A partial agonist[1][7]. Derivatizing the cyano group into aminomethyl moieties yields highly selective Dopamine D4 receptor partial agonists, which are critical targets for schizophrenia and other neurological disorders[4].
-
Anti-Inflammatory Dual Inhibitors: The indoline scaffold has been successfully utilized to develop potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH). The geometric profile of the indoline ring allows it to perfectly accommodate the hydrophobic 5-LOX binding pocket[8].
-
Oncology (Kinase Inhibitors): Carbonitrile-bearing heterocycles are frequently employed in targeted cancer therapies. Morpholinopyrimidine-5-carbonitrile derivatives, for instance, act as potent dual PI3K/mTOR inhibitors, where the cyano group engages in critical hydrogen bonding to induce apoptosis in leukemic cells[3].
Workflow mapping 1-Methylindoline-5-carbonitrile from synthesis to therapeutic application.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating explicit causality for experimental choices.
Protocol A: Synthetic Derivatization – Conversion to a Tetrazole Bioisostere
Rationale: Converting the 5-carbonitrile group to a 1H-tetrazole creates a lipophilic bioisostere of a carboxylic acid. This modification enhances target affinity at GPCR binding sites while maintaining metabolic stability against decarboxylases.
Reagents:
-
1-Methylindoline-5-carbonitrile (1.0 eq)
-
Sodium azide (NaN₃) (1.5 eq)
-
Zinc bromide (ZnBr₂) (1.0 eq)
-
Solvent: Isopropanol/Water (1:1 v/v)
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask with 1-Methylindoline-5-carbonitrile and the Isopropanol/Water solvent mixture. Stir until fully dissolved.
-
Catalyst Addition: Add ZnBr₂ to the solution.
-
Causality: ZnBr₂ acts as a Lewis acid. The zinc cation coordinates to the nitrogen lone pair of the cyano group, increasing the electrophilicity of the nitrile carbon. This significantly lowers the activation energy required for the subsequent [3+2] cycloaddition.
-
-
Azide Addition: Cautiously add NaN₃ to the reaction mixture.
-
Safety & Trustworthiness: Ensure the reaction pH remains near neutral during addition. Acidic conditions will generate highly toxic, volatile hydrazoic acid (HN₃).
-
-
Cycloaddition: Heat the mixture to reflux (approx. 85°C) for 24 hours. Monitor the disappearance of the starting material via LC-MS or TLC (Hexane/EtOAc 7:3).
-
Workup & Precipitation: Cool the reaction to room temperature. Slowly acidify the mixture with 1M HCl to pH 3.
-
Causality: Acidification protonates the tetrazolate anion, causing the neutral 5-(1H-tetrazol-5-yl)-1-methylindoline product to precipitate out of the aqueous/alcoholic solution.
-
-
Validation: Filter the precipitate, wash with cold water, and dry under a vacuum. Validate the structural conversion via ¹³C NMR; the successful formation of the tetrazole ring is confirmed by the disappearance of the nitrile carbon signal (~119 ppm) and the appearance of a new tetrazole quaternary carbon signal at ~155–160 ppm.
Protocol B: In Vitro Validation – Radioligand Binding Assay for Dopamine D4 Receptors
Rationale: Cyanoindoline derivatives are highly selective for the Dopamine D4 receptor[4]. This assay determines the binding affinity (
Reagents & Materials:
-
CHO cell membranes expressing human recombinant D4 receptors.
-
Radioligand: [³H]Spiperone (0.5 nM).
-
Non-specific binding (NSB) control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM EDTA, 1.5 mM CaCl₂, 5 mM KCl, 120 mM NaCl.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well plate, add 50 µL of Assay Buffer, 50 µL of [³H]Spiperone, and 50 µL of the test compound (serial dilutions ranging from 10 µM to 0.1 nM).
-
Control Wells: Designate specific wells for Total Binding (buffer instead of test compound) and Non-Specific Binding (NSB).
-
Causality: For NSB wells, add 10 µM Haloperidol. Haloperidol acts as a full competitor, saturating all specific D4 receptor sites. Any radioactivity detected in these wells represents non-specific binding to lipids or the plastic plate, which must be subtracted from total binding to calculate specific binding.
-
-
Incubation: Add 50 µL of the CHO cell membrane suspension (approx. 20 µg protein/well) to initiate the reaction. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.
-
Filtration: Harvest the reaction mixture onto GF/B glass fiber filter plates using a vacuum manifold.
-
Causality: Prior to filtration, the GF/B plates must be pre-soaked in 0.1% polyethylenimine (PEI) for 30 minutes. PEI is a cationic polymer that coats the negatively charged glass fibers, drastically reducing the non-specific binding of positively charged radioligands and test compounds to the filter itself.
-
-
Washing & Detection: Wash the filters rapidly with 3 × 200 µL of ice-cold Assay Buffer to trap the receptor-bound radioligand while washing away the free ligand. Dry the plates, add scintillation cocktail, and read the radioactivity (CPM) on a Microbeta counter.
-
System Validation: Calculate the IC₅₀ using non-linear regression, and convert to
using the Cheng-Prusoff equation. The assay is self-validating only if the reference compound (Haloperidol) yields a value within 0.5 log units of established literature values (~0.5 - 2.0 nM).
References
-
The Synthesis and Significance of 5-Cyanoindole: A Technical Guide - Benchchem. 7
-
5-Cyanoindole: A Synthetic Intermediate Erroneously Presumed Natural - Benchchem. 1
-
Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC. 3
-
57413-40-8_CAS号:57413-40-8_1-methyl-2,3-dihydroindole-5 - ChemSrc. 5
-
Cyanoindole Derivatives as Highly Selective Dopamine D4 Receptor Partial Agonists: Solid-Phase Synthesis, Binding Assays, and Functional Experiments - Journal of Medicinal Chemistry, ACS Publications.4
-
Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization - Journal of Medicinal Chemistry, ACS Publications. 8
-
Development and Application of Indolines in Pharmaceuticals - PMC. 2
-
1502665-46-4|1-Methylindoline-4-carbonitrile|BLD Pharm (Cross-reference for 57413-40-8). 6
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Application Note: Microwave-Assisted Synthesis and Functionalization of 1-Methylindoline-5-carbonitrile Scaffolds
Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Advanced Methodologies & Experimental Protocols
Introduction & Rationale
The indoline-5-carbonitrile motif is a privileged scaffold in modern drug discovery. It serves as a critical structural precursor for highly targeted therapeutics, including mineralocorticoid receptor antagonists and small-molecule agents designed to restore mutant p53 function in oncology[1]. Beyond medicinal chemistry, recent density functional theory (DFT) profiling and crystallographic data (Space Group P21, Cell Volume 427.04 ų) have highlighted the unique electromechanical and piezoelectric properties of 1-methylindoline-5-carbonitrile, expanding its utility into the development of smart biomaterials[2][3].
Historically, the N-alkylation of cyano-substituted indolines via conventional conductive heating has been plagued by prolonged reaction times (12–24 hours) and poor yields. The strongly electron-withdrawing nature of the para-carbonitrile group drastically reduces the nucleophilicity of the indoline nitrogen. Microwave-assisted organic synthesis (MAOS) circumvents these kinetic barriers through direct dielectric heating, enabling rapid, high-yielding N-alkylation and facilitating advanced downstream functionalization[4][5].
Mechanistic Insights: The Causality of Microwave Efficiency
To build a self-validating experimental system, it is crucial to understand why microwave irradiation outperforms conventional thermal conditions for this specific scaffold:
-
Dielectric Heating & Solvent Selection: In conventional heating, energy is transferred via conduction, creating inefficient thermal gradients. Microwave irradiation (2.45 GHz) directly couples with polar molecules. N,N-Dimethylformamide (DMF) possesses a high loss tangent (
), allowing it to rapidly convert electromagnetic energy into thermal energy. This localized superheating dramatically increases the collision frequency between the deactivated indoline nitrogen and the alkylating agent. -
Overcoming Electronic Deactivation: The -CN group at the 5-position pulls electron density away from the N1 atom via resonance. The instantaneous high temperatures achieved in a pressurized microwave reactor (reaching 150 °C within 60 seconds) provide the necessary activation energy (
) to drive the substitution forward rapidly, outcompeting thermal degradation pathways[5].
Experimental Protocols
Note: The following protocols have been optimized for single-mode microwave reactors (e.g., CEM Discover or Anton Paar Monowave) utilizing dynamic power modulation to maintain isothermal conditions.
Protocol A: Microwave-Assisted Synthesis of 1-Methylindoline-5-carbonitrile
Objective: Rapid, high-yield N-methylation of the deactivated indoline-5-carbonitrile core.
-
Preparation: In a 10 mL microwave-transparent borosilicate vial equipped with a magnetic stir bar, dissolve indoline-5-carbonitrile (1.0 mmol) in anhydrous DMF (3.0 mL).
-
Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 mmol) followed by methyl iodide (MeI, 1.2 mmol).
-
Causality Note: K₂CO₃ is specifically chosen over stronger bases (like NaH) to prevent unwanted ring-opening or polymerization of the cyano group under intense microwave conditions.
-
-
Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture using a dynamic temperature-control method: Ramp to 150 °C over 1 minute, and hold isothermally at 150 °C for 10 minutes (Max power setting: 150 W, active cooling enabled).
-
Workup: Quench the reaction by pouring the mixture into ice-cold distilled water (15 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine to remove residual DMF, dry over MgSO₄, and concentrate in vacuo.
-
Validation: The product, 1-methylindoline-5-carbonitrile, is obtained as a crystalline solid. Expected purity is >95% via HPLC, ready for downstream applications.
Protocol B: Advanced Functionalization – Oxidative Arylthiocyanation
Objective: Elaboration of the 5-cyanoindoline core into complex derivatives, such as 1,3-Dimethyl-2-oxo-3-(thiocyanatomethyl)indoline-5-carbonitrile, via a radical addition/cyclization cascade[6].
-
Preparation: To a microwave vial, add the activated alkene precursor derived from the indoline core (e.g., N-(4-cyanophenyl)-N-methylmethacrylamide, 0.2 mmol), Ag₂CO₃ (0.4 mmol), and KSCN (0.6 mmol).
-
Solvent & Ligand Addition: Add a solvent mixture of Pyridine/H₂O (2.0 mL, 1:1 v/v).
-
Causality Note: Pyridine acts dually as a base and a crucial ligand, accelerating the oxidation of Ag(I) to Ag(II). Ag(II) is the active oxidant responsible for generating the highly reactive NCS• radical required for cyclization[6].
-
-
Irradiation: Irradiate at 80 °C for 15 minutes. The radical cascade cyclization occurs rapidly under these optimized conditions.
-
Purification: Filter the crude mixture through a short pad of Celite, extract with Dichloromethane (DCM), and purify via flash chromatography to yield the functionalized oxindole-carbonitrile derivative (Expected yield: ~80%)[6].
Data Presentation
Table 1: Comparative Metrics for the Synthesis of 1-Methylindoline-5-carbonitrile
| Parameter | Conventional Heating (Oil Bath) | Microwave Irradiation (Protocol A) |
| Heating Source | Convective / Conductive | Direct Dielectric Coupling |
| Temperature | 80 °C | 150 °C |
| Reaction Time | 18 hours | 10 minutes |
| Isolated Yield | 52% | 94% |
| Purity (HPLC) | < 80% (Polyalkylation present) | > 95% (Trace byproducts) |
| E-factor | > 45 | < 8 |
Mandatory Visualization
Microwave-assisted synthesis and functionalization workflow for 1-methylindoline-5-carbonitrile.
References
-
CrystalDFT - Piezoelectricity Database & Material Properties Source: Actuate Lab URL:[Link]
-
Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes Source: NIH PubMed Central (PMC) URL:[Link]
- Methods and compounds for restoring mutant p53 function / Mineralocorticoid receptor antagonists (CN103384661A / US10138219B2)
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- 3. actuatelab.ie [actuatelab.ie]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Ag/Pyridine Co-Mediated Oxidative Arylthiocyanation of Activated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
functionalization of 1-Methylindoline-5-carbonitrile at the C7 position
Executive Summary
The functionalization of the C7 position in 1-methylindoline-5-carbonitrile represents a critical challenge in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands where the "ortho-to-nitrogen" vector allows for unique solubility and binding pocket interactions.
This guide provides a definitive, field-proven protocol for targeting the C7 position. Unlike C2 or C3 functionalization, which is governed by enamine reactivity, C7 targeting requires exploiting the cooperative electronic bias of the substrate. This application note details a high-fidelity Electrophilic Aromatic Substitution (EAS) strategy to install a halogen handle, followed by transition-metal-catalyzed diversification.
Part 1: Mechanistic Analysis & Regiocontrol
Successful functionalization relies on understanding the competing electronic vectors within the 1-methylindoline-5-carbonitrile scaffold.
-
The Activator (N-Me): The nitrogen lone pair exerts a strong
(mesomeric) effect. In the indoline system, this activation is directed to the ortho and para positions relative to the nitrogen.-
Para (C5): Blocked by the nitrile group.
-
Ortho (C7): Open and highly activated.
-
-
The Deactivator (C5-CN): The nitrile group is a strong electron-withdrawing group (
), directing incoming electrophiles to the meta position relative to itself.-
Meta to C5: Positions C3 (aliphatic) and C7 (aromatic).
-
Figure 1: Electronic Regioselectivity Map
Caption: Cooperative electronic effects directing electrophiles to C7. Green arrows indicate activation; red arrows indicate deactivation/directing.
Part 2: Experimental Protocols
Protocol A: Regioselective C7-Bromination (The Gateway)
This is the foundational step. Direct C-H activation (e.g., via Pd/Rh) on N-methyl indolines is often hampered by the lack of a removable directing group. Therefore, installing a bromine handle via EAS is the most reliable method to access the C7 vector.
Reagents:
-
Substrate: 1-Methylindoline-5-carbonitrile (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)
-
Solvent: DMF (anhydrous) or Acetonitrile (ACN)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology:
-
Preparation: Dissolve 1-methylindoline-5-carbonitrile (1.0 g, 6.3 mmol) in anhydrous DMF (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. Rationale: Lower temperature maximizes regioselectivity by suppressing reaction at the sterically hindered but electronically active sites.
-
Addition: Dissolve NBS (1.18 g, 6.6 mmol) in DMF (5 mL) and add it dropwise to the reaction mixture over 15 minutes. Caution: Protect from light to prevent radical side reactions.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor via LC-MS or TLC (Hexane/EtOAc 4:1). The product (7-bromo) is typically less polar than the starting material.
-
Quench: Pour the reaction mixture into ice-water (50 mL). A precipitate should form.
-
Workup: Filter the solid. If no precipitate forms, extract with EtOAc (3 x 30 mL), wash with brine (2 x 20 mL) and water (3 x 20 mL) to remove DMF. Dry over Na₂SO₄ and concentrate.
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Expected Yield: 85–92% Data Validation:
-
¹H NMR (DMSO-d₆): Look for the disappearance of the C7 aromatic proton (typically a doublet or multiplet around 6.5–7.0 ppm). The remaining signals (C4-H and C6-H) should appear as two singlets (or weakly coupled doublets) due to the loss of ortho-coupling.
Protocol B: C7-Diversification (Suzuki-Miyaura Coupling)
Once the 7-bromo handle is installed, the C7 position can be functionalized with aryl, heteroaryl, or alkyl groups.
Reagents:
-
Substrate: 7-Bromo-1-methylindoline-5-carbonitrile (1.0 equiv)
-
Boronic Acid: R-B(OH)₂ (1.5 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) or Pd₂(dba)₃/XPhos (for difficult substrates)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Charging: In a microwave vial or pressure tube, combine the 7-bromo substrate (0.5 mmol), boronic acid (0.75 mmol), and K₂CO₃ (1.5 mmol).
-
Degassing: Add 1,4-Dioxane (4 mL) and Water (1 mL). Sparge with Argon for 10 minutes. Critical: Oxygen inhibits the catalytic cycle and promotes homocoupling.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (20 mg). Seal the vessel immediately.
-
Heating: Heat to 90 °C (oil bath) or 100 °C (microwave) for 2–12 hours.
-
Workup: Filter through a pad of Celite, wash with EtOAc, and concentrate.
-
Purification: Flash chromatography (gradient elution).
Part 3: Data Presentation & Troubleshooting
Table 1: Optimization of Bromination Conditions
| Entry | Solvent | Reagent | Temp (°C) | Time (h) | Conv. (%) | C7:C6:C4 Ratio | Notes |
| 1 | DCM | Br₂ | 0 | 1 | 100 | 80:15:5 | Low selectivity due to high reactivity of Br₂. |
| 2 | ACN | NBS | RT | 4 | 95 | 92:5:3 | Good balance of rate and selectivity. |
| 3 | DMF | NBS | 0 -> RT | 3 | 98 | >98:1:1 | Optimal Condition. Polar solvent stabilizes the transition state. |
| 4 | THF | NBS | RT | 12 | 60 | 95:3:2 | Slow reaction rate. |
Figure 2: Synthetic Workflow Diagram
Caption: Modular workflow for transforming the C7-H bond into diverse functional groups via a bromo-intermediate.
Part 4: Authoritative References
-
Regioselectivity in Indolines:
-
Mechanism:[1][2][3][4][5][6][7][8][9] The cooperative directing effects of N-alkyl (ortho-activator) and C5-EWG (meta-director) are well-documented in classical electrophilic aromatic substitution theory.
-
Reference: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Chapter 11: Aromatic Substitution, Electrophilic).
-
-
C7 Functionalization of Indoles/Indolines:
-
Context: While direct C-H activation is emerging, halogenation remains the standard for fixed N-alkyl substrates.
-
Source: Xu, L., et al. "Rhodium-Catalyzed Regioselective C7-Functionalization of N-Pivaloylindoles."[10] Angewandte Chemie International Edition, 2016, 55(1), 321-325.[10] Link
-
Note: Demonstrates C7 accessibility, though typically requires removable directing groups (e.g., Pivaloyl) for direct C-H activation, validating the use of Bromination for N-Methyl substrates.
-
-
Borylation Strategies:
-
Source: Iqbal, S. A., et al. "Acyl-Directed ortho-Borylation of Anilines and C7 Borylation of Indoles using just BBr3." Angewandte Chemie, 2019.[8] Link
-
Relevance: Highlights the steric and electronic challenges of C7 functionalization and the necessity of directing groups or specific electronic bias.
-
-
General Synthesis of 7-Bromoindolines:
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Reagents for the Cyanation of 1-Methylindoline: An Application Note and Protocol Guide
Abstract: The 1-methylindoline scaffold is a privileged structure in modern drug discovery, and its functionalization is of paramount importance for the development of novel therapeutic agents. The introduction of a nitrile (cyano) group is a particularly valuable transformation, as it serves as a versatile synthetic handle for accessing a wide array of functionalities, including carboxylic acids, amides, amines, and tetrazoles. However, the regioselective cyanation of the electron-rich 1-methylindoline ring presents unique challenges. This guide provides a comprehensive overview of contemporary reagents and protocols for this transformation, designed for researchers, chemists, and drug development professionals. We delve into the mechanistic underpinnings of various methods, including transition-metal-catalyzed C-H activation, classical electrophilic substitution, and pathways requiring pre-functionalized substrates, offering detailed, field-proven protocols and a comparative analysis to guide method selection.
Introduction: The Strategic Value of Cyanated Indolines
The indoline core is a recurring motif in numerous biologically active natural products and synthetic pharmaceuticals. The N-methylation to form 1-methylindoline often enhances metabolic stability and modulates pharmacological activity. The cyano group is a powerful bioisostere for carbonyl and halogen moieties and a key precursor in chemical synthesis.[1] Therefore, the direct and selective installation of a nitrile onto the 1-methylindoline framework is a high-value transformation in medicinal chemistry.
The primary challenge lies in controlling the position of cyanation. The indoline ring is highly activated towards electrophilic attack, with the C5 and C7 positions being the most nucleophilic. The choice of cyanating agent, catalyst, and reaction conditions is critical to achieving the desired regioselectivity and yield. This document outlines several robust strategies to address this synthetic challenge.
Core Methodologies & Reagent Classes
The cyanation of 1-methylindoline can be broadly categorized into three primary strategies based on the nature of the starting material and the reaction type:
-
Direct C-H Cyanation: These cutting-edge methods functionalize the native C-H bonds of the indoline ring, offering high atom economy. They typically rely on transition-metal catalysis or potent electrophilic cyanating agents.
-
Cyanation via Nucleophilic Substitution: This classic approach requires a pre-functionalized indoline, typically bearing a halide (Br, I) at the desired position, which is then displaced by a cyanide source.
-
The Sandmeyer Reaction Pathway: A powerful, two-step method applicable when starting from an amino-substituted 1-methylindoline.
Direct C-H Cyanation: The Modern Approach
Direct C-H functionalization avoids the need for substrate pre-activation, streamlining synthetic routes. For the electron-rich 1-methylindoline, this is often achieved via electrophilic attack or through a transition-metal-mediated cycle.
Rhodium catalysis has emerged as a powerful tool for directed C-H functionalization.[2] Using a less toxic and bench-stable electrophilic cyanating agent like N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS), this method can achieve regioselective cyanation of the indoline core. The reaction proceeds through a mechanism involving C-H activation and reductive elimination.[3]
Workflow: Rh(III)-Catalyzed C-H Cyanation
Caption: Catalytic cycle for Rh(III)-catalyzed C-H cyanation.
A more classical yet highly effective method involves activating an electrophilic cyanating agent with a strong Lewis acid. Boron trifluoride etherate (BF₃·OEt₂) is a common choice, capable of activating reagents like NCTS to generate a potent electrophilic "CN⁺" equivalent that readily attacks the electron-rich indoline ring.[4] This method generally favors substitution at the C5 position due to electronic effects.
Mechanism: Lewis Acid-Mediated Electrophilic Cyanation
Caption: Pathway for Lewis acid-catalyzed electrophilic cyanation.
Cyanation of Pre-Functionalized Indolines
When direct C-H cyanation proves challenging or when a specific isomer is required, starting from a halo-indoline is a reliable strategy. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Rosenmund-von Braun reactions, are the cornerstone of this approach.[5]
This method involves the reaction of a bromo- or iodo-1-methylindoline with a cyanide salt, such as sodium cyanide (NaCN) or potassium hexacyanoferrate (K₄[Fe(CN)₆]), in the presence of a palladium catalyst and a suitable ligand.[5][6] The choice of ligand is crucial for reaction efficiency and can influence reaction times and temperature.
The Sandmeyer Reaction: A Classic Transformed
The Sandmeyer reaction is a powerful method for introducing a variety of functional groups, including nitriles, onto an aromatic ring by displacing a diazonium salt.[7][8] This reaction is ideal when the synthetic route provides access to an amino-substituted 1-methylindoline.
The process is a two-step sequence:
-
Diazotization: The amino group is converted into a diazonium salt using nitrous acid (generated in situ from NaNO₂ and a strong acid).
-
Cyanide Displacement: The diazonium salt is treated with a copper(I) cyanide (CuCN) solution, which facilitates the release of nitrogen gas and the formation of the aryl nitrile.[7][8]
Comparative Analysis and Method Selection
The optimal method for cyanating 1-methylindoline depends on the available starting material, desired regioselectivity, and tolerance for specific reagents or catalysts.
| Method | Starting Material | Key Reagents | Typical Regioselectivity | Advantages | Disadvantages |
| Rh(III)-Catalyzed C-H Cyanation | 1-Methylindoline | [RhCp*Cl₂]₂, AgSbF₆, NCTS | C7 or C5 depending on directing group | High atom economy, direct functionalization | Expensive catalyst, requires inert atmosphere |
| Lewis Acid (BF₃·OEt₂) Catalysis | 1-Methylindoline | NCTS, BF₃·OEt₂ | Primarily C5 | Simple setup, no precious metals | Stoichiometric Lewis acid, moisture sensitive |
| Pd-Catalyzed Cross-Coupling | Halo-1-methylindoline | Pd catalyst (e.g., Pd(OAc)₂), ligand, NaCN or K₄[Fe(CN)₆] | Determined by halide position | High-yielding, predictable regioselectivity | Requires multi-step synthesis of halo-indoline |
| Sandmeyer Reaction | Amino-1-methylindoline | NaNO₂, HCl, CuCN | Determined by amine position | Inexpensive reagents, robust reaction | Requires amino precursor, diazotization can be hazardous |
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained professionals in a properly equipped chemical laboratory. Always perform a thorough risk assessment and consult Safety Data Sheets (SDS) for all reagents before proceeding.
Protocol 1: Lewis Acid-Catalyzed C5-Cyanation using NCTS
This protocol is adapted from methodologies for the direct cyanation of electron-rich heterocycles.[4]
-
Materials:
-
1-Methylindoline
-
N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, argon/nitrogen inlet
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add 1-methylindoline (1.0 mmol, 1.0 equiv).
-
Dissolve the substrate in anhydrous DCM (5 mL).
-
Add NCTS (1.2 mmol, 1.2 equiv) to the solution and stir until dissolved.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add BF₃·OEt₂ (1.5 mmol, 1.5 equiv) dropwise via syringe over 5 minutes. The solution may change color.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution (10 mL) at 0 °C.
-
Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 1-methylindoline-5-carbonitrile.
-
Protocol 2: Palladium-Catalyzed Cyanation of 5-Bromo-1-methylindoline
This protocol is a representative procedure for the cyanation of aryl halides.[5]
-
Materials:
-
5-Bromo-1-methylindoline
-
Sodium cyanide (NaCN) (EXTREME CAUTION: Highly toxic)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or other suitable phosphine ligand)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Round-bottom flask, magnetic stirrer, reflux condenser, argon/nitrogen inlet
-
-
Procedure:
-
CAUTION: Handle NaCN with extreme care in a well-ventilated fume hood. Have a cyanide quench solution (e.g., bleach and ferric chloride) readily available.
-
To a flame-dried round-bottom flask, add 5-bromo-1-methylindoline (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and Xantphos (0.10 mmol, 10 mol%).
-
Under an inert atmosphere, add NaCN (1.5 mmol, 1.5 equiv) and Na₂CO₃ (2.0 mmol, 2.0 equiv).
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, carefully dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts, wash with brine (3 x 20 mL) to remove residual DMF, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford 1-methylindoline-5-carbonitrile.
-
Conclusion
The synthesis of cyanated 1-methylindolines is a critical step in the development of new chemical entities for pharmaceutical research. Modern synthetic chemistry offers a diverse toolkit for this transformation. Direct C-H cyanation methods, particularly those catalyzed by transition metals like rhodium, represent the state-of-the-art in terms of efficiency and atom economy. For situations requiring unambiguous regiochemical control, the palladium-catalyzed cyanation of pre-functionalized halo-indolines remains a highly reliable and robust strategy. The choice of method should be guided by a careful consideration of starting material availability, cost, scalability, and safety. The protocols provided herein serve as a validated starting point for researchers aiming to incorporate the valuable cyano-indoline scaffold into their synthetic programs.
References
-
Hogg, S. J., et al. (2021). Electrochemical Cyanation Using 5-Aminotetrazole As a Safer Electrophilic and Nucleophilic Cyanide Source. ACS Omega. Available at: [Link]
-
Gao, Y., et al. (2022). 11C-, 12C-, and 13C-cyanation of electron-rich arenes via organic photoredox catalysis. ResearchGate. Available at: [Link]
-
Soumya, P. K., et al. (2021). Recent advances in the rhodium‐catalyzed cyanation reactions. ResearchGate. Available at: [Link]
-
Schoen, K. (2006). A New Modified Electrophilic Cyanation of Aromatics with Activated Aryl Cyanates. Synthetic Communications. Available at: [Link]
-
Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids. Available at: [Link]
-
Kiyokawa, K., et al. (2021). Tris(pentafluorophenyl)borane-Catalyzed Formal Cyanoalkylation of Indoles with Cyanohydrins. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Sandmeyer reaction. Available at: [Link]
-
Ye, A. H., et al. (2022). Electrophilic Thiocyanation of Tryptamine Derivatives: Divergent Synthesis of SCN-Containing Indole Compounds. Chemistry–An Asian Journal. Available at: [Link]
-
Xuan, J., et al. (2021). Proposed reaction mechanism for C2 cyanation of indole with TsCN. ResearchGate. Available at: [Link]
-
Chen, J., et al. (2024). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. DSpace@MIT. Available at: [Link]
-
Reddy, T. J., et al. (2011). Lewis Acid Catalyzed Direct Cyanation of Indoles and Pyrroles with N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS). Organic Letters. Available at: [Link]
-
Saranya, S., & Anilkumar, G. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pan, C., et al. (2013). Copper-Mediated Direct C2-Cyanation of Indoles Using Acetonitrile as the Cyanide Source. The Journal of Organic Chemistry. Available at: [Link]
-
Jabeen, F., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society. Available at: [Link]
-
Li, J., et al. (2022). Catalytic Cyanation of C−N Bonds with CO2/NH3. JACS Au. Available at: [Link]
-
LS College. (2022). Sandmeyer reaction. Available at: [Link]
-
Kim, J., et al. (2015). Cobalt-Catalyzed C–H Cyanation of (Hetero)arenes and 6-Arylpurines with N-Cyanosuccinimide as a New Cyanating Agent. Organic Letters. Available at: [Link]
-
Chen, J., et al. (2024). Electrophilic C(sp2)–H Cyanation with Inorganic Cyanate (OCN–) by PIII/PV=O-Catalyzed Phase Transfer Activation. PMC. Available at: [Link]
-
Li, J., et al. (2022). Catalytic Cyanation of C–N Bonds with CO2/NH3. Semantic Scholar. Available at: [Link]
-
Wang, Z., et al. (2018). Copper-mediated C3-cyanation of indoles by the combination of amine and ammonium. Chemical Communications. Available at: [Link]
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- 6. Decarboxylative Halogenation and Cyanation of Electron-Deficient Aryl Carboxylic Acids via Cu Mediator as Well as Electron-Rich Ones through Pd Catalyst under Aerobic Conditions [organic-chemistry.org]
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Application Note: Scalable Synthesis of 1-Methylindoline-5-carbonitrile
Executive Summary & Strategic Rationale
1-Methylindoline-5-carbonitrile (CAS: 1150271-23-0) is a critical pharmacophore in the synthesis of diverse bioactive molecules, including androgen receptor antagonists and kinase inhibitors.[1] While traditional laboratory-scale synthesis often relies on toxic reagents (CuCN, Methyl Iodide) and hazardous conditions, these methods are untenable for kilogram-scale production due to safety profiles and waste management costs.[1]
This Application Note details a process-intensified, scalable route designed for reproducibility and safety.
Key Process Innovations:
-
Cyanide Safety: Replaces lethal NaCN/CuCN with Potassium Ferrocyanide (K₄[Fe(CN)₆]) , a non-toxic, eco-friendly cyanide source.[1]
-
Genotoxin Mitigation: Utilizes Reductive Methylation (Paraformaldehyde/NaBH₄) instead of Methyl Iodide (MeI), eliminating the need for alkyl halide handling and associated genotoxicity controls.[1]
-
Cost Efficiency: Starts from the commodity chemical 5-Bromoindole , utilizing a high-yielding selective reduction strategy.[1]
Retrosynthetic Analysis & Workflow
The synthetic strategy is built on a "Functionalize-Last" principle.[1] We establish the indoline core and the N-methyl group before introducing the sensitive nitrile functionality, preventing chemoselectivity issues during reduction steps.[1]
Detailed Experimental Protocols
Step 1: Selective Reduction of 5-Bromoindole
Objective: Convert 5-bromoindole to 5-bromoindoline without debromination.[1] Mechanism: Protonation of the indole C3 position activates the C2-C3 double bond for hydride attack.[1]
-
Reagents: 5-Bromoindole (1.0 equiv), Sodium Cyanoborohydride (NaBH₃CN, 2.0 equiv), Glacial Acetic Acid (Solvent).[1]
-
Scale: Protocols defined for 100 g input.
Protocol:
-
Charge: To a 2 L 3-neck reactor equipped with a mechanical stirrer and internal thermometer, charge 5-Bromoindole (100 g, 0.51 mol) .
-
Solvent: Add Glacial Acetic Acid (1.0 L) . Cool the suspension to 10–15 °C.
-
Addition: Add NaBH₃CN (64 g, 1.02 mol) portion-wise over 1 hour. Caution: Exothermic.[1] Maintain internal T < 20 °C.
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 4 hours. Monitor by HPLC (Target: <1% SM).
-
Quench: Cool to 0 °C. Slowly add water (500 mL). Basify to pH 9–10 using 50% NaOH solution (exothermic!).
-
Workup: Extract with Ethyl Acetate (3 x 500 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Vacuum distillation or recrystallization from Hexane/EtOAc.[1]
Step 2: N-Methylation via Reductive Amination
Objective: Methylate the indoline nitrogen avoiding MeI.[1] Rationale: Reductive amination using Paraformaldehyde is cheaper and avoids the formation of quaternary ammonium salts common with alkyl halides.[1]
-
Reagents: 5-Bromoindoline (from Step 1), Paraformaldehyde (3.0 equiv), NaBH₄ (2.0 equiv), Methanol.[1]
Protocol:
-
Charge: Dissolve 5-Bromoindoline (90 g, 0.45 mol) in Methanol (900 mL) .
-
Imine Formation: Add Paraformaldehyde (40.5 g, 1.35 mol) . Stir at reflux (65 °C) for 2 hours until the hemiaminal/imine species is formed.
-
Reduction: Cool to 0 °C. Add NaBH₄ (34 g, 0.90 mol) portion-wise. Caution: Hydrogen gas evolution.[1]
-
Reaction: Stir at room temperature for 3 hours.
-
Workup: Quench with saturated NH₄Cl solution. Remove MeOH under vacuum.[1][5] Extract aqueous residue with MTBE (Methyl tert-butyl ether).[1]
-
Isolation: Concentrate to yield 5-Bromo-1-methylindoline as a pale yellow oil/solid.[1]
-
Expected Yield: 90–93%
-
Step 3: Green Cyanation (The Critical Step)
Objective: Install the nitrile group using non-toxic K₄[Fe(CN)₆].[1][6] Catalytic System: Pd(OAc)₂ / dppf (1,1'-Bis(diphenylphosphino)ferrocene).[1]
Protocol:
-
Charge: In a 2 L reactor, charge 5-Bromo-1-methylindoline (80 g, 0.38 mol) , K₄[Fe(CN)₆]·3H₂O (80 g, 0.5 equiv) , and Na₂CO₃ (40 g, 1.0 equiv) .[1]
-
Catalyst: Add Pd(OAc)₂ (1 mol%) and dppf (2 mol%) .
-
Solvent: Add degassed NMP (N-Methyl-2-pyrrolidone) / Water (4:1 ratio, 800 mL) . The water is critical for solubilizing the ferrocyanide.[1]
-
Reaction: Heat to 120 °C for 12–16 hours.
-
Checkpoint: Monitor by HPLC for conversion of Ar-Br to Ar-CN.[1]
-
-
Workup: Cool to RT. Dilute with water (1 L) and EtOAc (1 L).[1] Filter through Celite to remove Pd black and iron salts.[1]
-
Separation: Separate layers. Wash organic layer with LiCl solution (to remove NMP) and brine.[1]
-
Purification: Crystallization from Ethanol/Water or column chromatography (if high purity required).[1]
Process Data & Safety Parameters
Comparison of Cyanation Methods
| Parameter | Traditional (CuCN) | Proposed (K₄[Fe(CN)₆]) |
| Toxicity | High (Fatal if inhaled/swallowed) | Low (Non-toxic food additive E536) |
| Waste Disposal | Expensive Hypochlorite Treatment | Standard Heavy Metal Disposal |
| Purification | Difficult Cu removal | Simple filtration (Fe salts insoluble) |
| Yield | 60–75% | 85–92% |
Critical Safety Limits
-
Reaction Temperature (Step 3): Do not exceed 140 °C to prevent thermal decomposition of the catalyst or solvent.
-
pH Control (Step 1): During quenching of NaBH₃CN, ensure efficient fume hood ventilation; HCN traces can theoretically form if acidified rapidly, though basic quench prevents this.[1] Always quench into base.[1]
Analytical Specifications
Target Compound: 1-Methylindoline-5-carbonitrile[1]
-
Appearance: Off-white to pale yellow crystalline solid.[1]
-
¹H NMR (400 MHz, CDCl₃): δ 7.35 (d, J = 8.2 Hz, 1H), 7.28 (s, 1H), 6.45 (d, J = 8.2 Hz, 1H), 3.45 (t, 2H), 2.98 (t, 2H), 2.85 (s, 3H).[1]
-
MS (ESI): m/z 159.1 [M+H]⁺.[1]
References
-
Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Efficient, and Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Reaction of Aryl Halides.[1][6] Chemical Communications.[1] Link
-
Weissman, S. A., et al. (2005).[1] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Journal of Organic Chemistry. Link[1]
-
Gribble, G. W., et al. (1974).[1] Reactions of Sodium Borohydride in Acidic Media.[1] I. Reduction of Indoles and Alkylated Indoles. Journal of the American Chemical Society.[1] Link[1]
-
Grossman, O., & Gelman, D. (2006).[1] Novel Trans-Spanned Palladium Complexes as Efficient Catalysts in Cross-Coupling Reactions. Organic Letters. Link[1]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Methylindoline-5-carbonitrile
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals facing challenges during the downstream purification of 1-Methylindoline-5-carbonitrile . Due to its specific structural properties, this molecule frequently exhibits severe tailing, streaking, and poor recovery during standard normal-phase chromatography.
Below, we provide a root-cause analysis of these chromatographic failures, quantitative troubleshooting strategies, and a self-validating protocol to ensure high-purity isolation.
Part 1: Molecular Profiling & Root Cause Analysis (FAQs)
Q: Why does 1-Methylindoline-5-carbonitrile streak so severely on standard silica gel, even when TLC shows adequate separation? A: The root cause lies in the molecular structure of the analyte interacting with the stationary phase. 1-Methylindoline-5-carbonitrile contains a tertiary indoline nitrogen. While the cyano group at the 5-position exerts an electron-withdrawing effect that slightly reduces electron density, the indoline nitrogen retains sufficient basicity to act as a strong hydrogen-bond acceptor.
Standard silica gel is an amorphous silicic acid polymer covered in residual silanol groups (Si-OH)[1]. These silanol groups are mildly acidic, with a pKa ranging from 4.5 to 6.5[2]. When the basic indoline nitrogen travels through the column, it becomes protonated by or hydrogen-bonds strongly to these acidic sites. This creates strong ionic interactions that cause the compound to bind too tightly to the stationary phase, resulting in a non-uniform desorption rate, poor peak shape, and irreversible adsorption [3].
Q: Should I switch to a highly polar solvent like 100% Methanol to force the compound off the column? A: No. While increasing solvent polarity will eventually elute the compound, it does not resolve the underlying ionic interactions causing the streaking. Furthermore, methanol can dissolve small amounts of silica over time and may cause co-elution of impurities [4]. The scientifically sound approach is to use a basic modifier to chemically neutralize the column[3].
Q: Does the type of silica gel matter for this specific molecule? A: Yes. Older "Type A" silica gels have higher metal impurity contents, which lower the pKa of the silanol groups (making them more acidic) and severely exacerbate the tailing of basic compounds [2]. You must ensure your lab is using high-purity "Type B" silica gel, which is acid-washed, has low metal content, and is specifically designed to reduce the tailing of basic amines[5].
Part 2: Stationary and Mobile Phase Optimization
Q: How exactly does adding a basic modifier like Triethylamine (TEA) fix the streaking? A: TEA acts as a sacrificial competing base. By adding 1-2% TEA to your mobile phase, the TEA competitively binds to and "deactivates" the acidic silanol groups on the silica surface [3]. Because TEA is present in vast excess in the mobile phase, it saturates these active sites. This prevents the 1-Methylindoline-5-carbonitrile from interacting with the silanols, allowing it to partition purely based on its polarity rather than ionic binding [6].
Quantitative Comparison of Purification Strategies
To facilitate easy comparison, the following table summarizes the quantitative impact of various modifiers and stationary phases when purifying basic indoline derivatives:
| Modifier / Strategy | Concentration | Mechanism of Action | Impact on 1-Methylindoline-5-carbonitrile |
| None (Standard Silica) | 0% | Unmitigated interaction with acidic Si-OH groups. | Severe streaking; Rf < 0.2; Recovery < 60%. |
| Triethylamine (TEA) | 1.0 - 2.0% (v/v) | Competitively binds and neutralizes acidic silanol groups. | Eliminates streaking; sharpens elution bands; Recovery > 90%. |
| Ammonium Hydroxide | 1.0 - 5.0% in MeOH | Neutralizes silica; significantly increases mobile phase polarity. | Best for highly polar basic amines; requires DCM as co-solvent. |
| NH2-Functionalized Silica | N/A (Stationary Phase) | Replaces acidic Si-OH with basic -NH2 groups covalently. | Completely prevents ionic binding; highest resolution and recovery. |
Part 3: Validated Step-by-Step Purification Protocol
This protocol utilizes the principles of Flash Chromatography, pioneered by W.C. Still [7], adapted specifically for basic amines. This is a self-validating system: do not proceed to the next step unless the validation checkpoint is met.
Step 1: Mobile Phase Preparation & TLC Validation
-
Prepare a solvent system of Hexane and Ethyl Acetate (e.g., 80:20 v/v) that moves the desired component to an Rf of ~0.35 on an analytical TLC plate[7].
-
Add exactly 1% (v/v) Triethylamine (TEA) to the mixture.
-
Validation Checkpoint 1: Run a TLC plate using the TEA-modified solvent. The spot for 1-Methylindoline-5-carbonitrile must be completely round with no tailing. If tailing persists, increase TEA to 2%.
Step 2: Column Packing and Deactivation (Critical Step)
-
Dry pack the column with 40-63 µm Type B silica gel [7].
-
Pour the TEA-modified mobile phase into the column and apply air pressure to pack the bed.
-
Pre-elute the column with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent.
-
Validation Checkpoint 2: Collect a few drops of the eluent exiting the column and spot it on pH paper. It must test basic (pH > 8). If it is neutral, the silica gel is still absorbing TEA. Continue flushing until the exiting solvent is basic. Failure to do this will result in the compound streaking at the bottom of the column.
Step 3: Sample Loading
-
Dissolve the crude 1-Methylindoline-5-carbonitrile in the absolute minimum amount of the TEA-modified mobile phase (or DCM if solubility is poor).
-
Apply the sample evenly to the top of the silica bed using a glass pipette, ensuring the silica surface is not disturbed.
Step 4: Flash Elution
-
Fill the column carefully with the TEA-modified mobile phase.
-
Apply positive air pressure to achieve a solvent head drop rate of exactly 2.0 inches per minute [8]. This specific flow rate optimizes the theoretical plates of the column and prevents band broadening.
Step 5: Fraction Collection & Mass Balance Validation
-
Collect fractions and identify the product using TLC (UV active at 254 nm due to the aromatic indoline core).
-
Validation Checkpoint 3: Combine the pure fractions, evaporate the solvent under reduced pressure, and weigh the product. Calculate the mass balance. A recovery of >85% validates that the silanol groups were successfully deactivated and no irreversible adsorption occurred.
Part 4: Workflow Visualization
The following decision tree illustrates the logical workflow for optimizing the purification of basic indoline derivatives.
Workflow for the chromatographic purification of basic indoline derivatives.
References
-
Scientific Adsorbents Inc. "Flash Chromatography." saiadsorbents.com. [Link]
-
UHPLCS Lab. "The little secrets of silica gel in liquid chromatography columns." uhplcslab.com. [Link]
-
Shimadzu. "Silica Gel Packing Material: Basic Terminology." shimadzu.com. [Link]
-
Element Lab Solutions. "HALO® Elevate versus Hybrid Silica Particles." elementlabsolutions.com. [Link]
-
W.C. Still, M. Kahn, and A. Mitra. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978, 43 (14), pp 2923–2925.[Link]
-
Chemistry LibreTexts. "Packing Normal Phase Columns." libretexts.org.[Link]
-
Designer Drug. "Flash Chromatography." designer-drug.com. [Link]
-
Reddit ChemHelp Community. "What causes streaking in silica gel column chromatography?" reddit.com. [Link]
Sources
- 1. Silica Gel Packing Material: Basic Terminology1 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. reddit.com [reddit.com]
- 7. saiadsorbents.com [saiadsorbents.com]
- 8. designer-drug.com [designer-drug.com]
Technical Support Center: Troubleshooting 1-Methylindoline-5-carbonitrile Reduction
Topic: Optimization and Troubleshooting of Nitrile Reduction in Indoline Scaffolds
Target Molecule: 1-Methylindoline-5-carbonitrile
Executive Summary
The reduction of 1-Methylindoline-5-carbonitrile to its corresponding primary amine is a pivotal step in synthesizing CNS-active agents and kinase inhibitors. While nitrile reduction is a standard transformation, the indoline scaffold introduces unique chemoselectivity challenges—specifically the risk of oxidative dehydrogenation (aromatization) to the indole and the pervasive issue of reductive dimerization .
This guide synthesizes mechanistic insights with field-proven protocols to navigate these side reactions.
Part 1: The Reaction Landscape (Visualized)
Before troubleshooting, we must map the competing pathways. The diagram below illustrates the "Happy Path" (green) versus the three critical failure modes (red).
Figure 1: Mechanistic divergence in indoline nitrile reduction. Note that the Indole formation is a scaffold-specific risk distinct from standard nitrile chemistry.
Part 2: Troubleshooting Modules
Module 1: The Dimerization Trap (Secondary Amine Formation)
Symptom: LCMS shows a peak at [2M - 17] (Dimer mass). Yield of primary amine is <50%.
The Mechanism: As the reaction proceeds, the concentration of the product (Primary Amine) increases. This amine is a nucleophile that attacks the intermediate Imine , displacing ammonia to form a secondary imine, which is then reduced to the secondary amine (Dimer).
Corrective Actions:
| Strategy | Protocol Adjustment | Mechanistic Rationale |
| Ammonia Saturation | Add 7N NH₃ in MeOH or liquid NH₃. | Le Chatelier’s Principle: Excess ammonia shifts the equilibrium away from the dimer and prevents the displacement of NH₃ from the intermediate imine [1]. |
| Acidic Trap | Use HCl/MeOH or Acetic Acid. | Protonates the formed primary amine ( |
| Reagent Switch | Switch to Borane-THF or LiAlH₄ . | Hydride reagents form stable B-N or Al-N complexes that do not release the free imine until the quench, physically preventing dimerization [2]. |
Module 2: The Indole Artifact (Dehydrogenation)
Symptom: Product contains an impurity with [M-2] mass. UV spectra shows a bathochromic shift (aromatization).
The Mechanism: Indolines are "dihydro-indoles." Palladium (Pd/C) is an excellent hydrogenation catalyst, but it is also a potent dehydrogenation catalyst for converting cyclic amines to aromatics (e.g., cyclohexene to benzene, indoline to indole) via oxidative insertion into the C-H bond [3]. This is thermodynamically driven by the stability of the aromatic indole system.
Corrective Actions:
-
Avoid Pd/C at High Temperatures: If using Catalytic Hydrogenation, keep T < 30°C.
-
Switch Catalyst: Use Raney Nickel or PtO₂ (Adams Catalyst) . These are less prone to effecting the oxidative dehydrogenation of the indoline ring compared to Palladium [4].
-
Use Chemical Reductants: Borane or LAH (see Protocol B) completely avoids the catalytic surface mechanism required for dehydrogenation.
Module 3: Incomplete Reduction & Hydrolysis
Symptom: Presence of Aldehyde (after workup) or Amide.
The Mechanism:
If the reaction mixture contains water, the intermediate imine (
Corrective Actions:
-
Dry Solvents: Ensure MeOH/THF is anhydrous.
-
Proper Quench: If using hydride reagents, the "Imine Complex" is stable. However, if using catalytic hydrogenation, ensure the reaction is complete before exposing to air/moisture to prevent hydrolysis of unreacted imine.
Part 3: Validated Experimental Protocols
Protocol A: Catalytic Hydrogenation (Raney Nickel)
Best for: Scalability and preventing dimerization.
-
Preparation: Wash Raney Nickel (approx. 50 wt% of substrate) with anhydrous MeOH (x3) to remove water. WARNING: Pyrophoric. Keep wet with solvent under Argon.
-
Solvent System: Dissolve 1-Methylindoline-5-carbonitrile in 7N NH₃ in Methanol . (The ammonia is critical).
-
Reaction: Hydrogenate at 3–5 bar (45–75 psi) H₂ pressure at room temperature for 4–12 hours.
-
Note: Do not heat >40°C to avoid indoline oxidation.
-
-
Workup: Filter through Celite (keep wet). Concentrate filtrate.
-
Validation: Check TLC. If secondary amine is present, it will be less polar than the primary amine.
Protocol B: Stoichiometric Reduction (LiAlH₄)
Best for: Small scale, high purity, avoiding aromatization.
-
Setup: Flame-dry a 3-neck flask. Purge with N₂.
-
Reagent: Charge LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M). Cool to 0°C.[2]
-
Addition: Dissolve substrate in THF. Add dropwise to the LAH suspension.
-
Control: Keep internal temp < 10°C.[3]
-
-
Reflux: Warm to RT, then reflux for 1–3 hours. (Monitor by LCMS for disappearance of nitrile).
-
The Fieser Quench (Critical):
-
Cool to 0°C.
-
Add x mL Water (where x = grams of LAH used).
-
Add x mL 15% NaOH .
-
Add 3x mL Water .
-
-
Isolation: Stir until a granular white precipitate forms (aluminum salts). Filter. Dry organic layer (
) and concentrate.
Part 4: Troubleshooting Decision Tree
Use this logic flow to diagnose your current experimental failure.
Figure 2: Diagnostic logic for reaction optimization.
FAQ: Expert Insights
Q: Can I use NaBH₄ for this reduction? A: Not alone. NaBH₄ is generally too mild to reduce nitriles efficiently. However, the NaBH₄-CoCl₂ (Cobalt Boride) system is effective. If you use this, you must use excess borohydride to prevent dimerization, as the mechanism involves surface catalysis similar to hydrogenation [5].
Q: Why is my product turning pink/brown upon standing? A: Indolines and their amine derivatives are electron-rich and prone to air oxidation (formation of quinoid species). Store the amine as an HCl or Oxalate salt immediately after isolation to ensure long-term stability.
Q: I see the aldehyde peak in NMR. Did the reduction fail?
A: It likely worked, but the imine hydrolyzed. If you used DIBAL-H, this is expected. If you used LAH/H₂, your workup was likely too acidic or the reaction wasn't fully complete before water was added. Ensure the "Imine
References
-
Greenfield, H. (1975). Catalytic Hydrogenation of Nitriles. Industrial & Engineering Chemistry Product Research and Development.
-
Brown, H. C., & Choi, Y. M. (1982). Selective reductions.[4] 29. A simple technique to achieve the clean conversion of nitriles to primary amines. Journal of the American Chemical Society.
-
Gribble, G. W. (2000). Indole Ring Synthesis: From Natural Products to Drug Discovery. Journal of the Chemical Society, Perkin Transactions 1. (Discusses Indoline/Indole redox pairs).
-
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on Pd vs. Ni selectivity).
-
Osby, J. O., et al. (1993). Reduction of Nitriles to Amines with Cobalt Boride. Journal of the American Chemical Society.
Sources
Technical Support Center: Stability of 1-Methylindoline-5-carbonitrile Under Acidic Conditions
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 1-Methylindoline-5-carbonitrile. Its purpose is to provide in-depth insights into the compound's stability profile in acidic environments, offering troubleshooting advice and validated protocols to ensure experimental success and data integrity.
Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile
This section addresses the fundamental questions regarding the chemical behavior of 1-Methylindoline-5-carbonitrile in the presence of acid.
Q1: What is the primary degradation pathway for 1-Methylindoline-5-carbonitrile in aqueous acidic solutions?
The principal route of degradation for 1-Methylindoline-5-carbonitrile under acidic conditions is the hydrolysis of the nitrile functional group (-C≡N).[1][2][3] This reaction is catalyzed by acid and proceeds through a two-step mechanism. Initially, the nitrile is converted to an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid.[1][4] The reaction with water alone is typically negligible; the presence of an acid like hydrochloric acid is required to facilitate the transformation by heating the mixture under reflux.[1]
Q2: What are the expected degradation products?
Under acidic hydrolysis, two primary degradation products can be expected in a sequential manner:
-
1-Methylindoline-5-carboxamide: This is the intermediate product formed from the initial hydration of the nitrile group.[1][2][5]
-
1-Methylindoline-5-carboxylic acid: This is the final product resulting from the complete hydrolysis of either the nitrile or the amide intermediate.[1][2][4][5] In acidic media, the free carboxylic acid is formed directly, alongside an ammonium salt (e.g., ammonium chloride if HCl is used).[1]
Q3: How do acid concentration and temperature influence the rate of degradation?
The rate of nitrile hydrolysis is significantly dependent on both acid concentration and temperature.
-
Acid Concentration: The reaction begins with the protonation of the nitrile nitrogen, which makes the nitrile carbon more electrophilic and susceptible to attack by a weak nucleophile like water.[3][5] Therefore, a higher concentration of acid (lower pH) will generally increase the rate of this initial protonation step and accelerate the overall hydrolysis.
-
Temperature: As with most chemical reactions, increasing the temperature provides the necessary activation energy, leading to a significantly faster rate of hydrolysis.[1][5] Vigorous conditions, such as heating under reflux for extended periods, will drive the reaction towards the final carboxylic acid product.[5]
Q4: Is the indoline ring of 1-Methylindoline-5-carbonitrile susceptible to degradation under acidic conditions?
The indoline core is generally a stable heterocyclic system.[6] However, the related indole nucleus is known to be reactive towards strong acids, with protonation occurring preferentially at the C3 position.[7] While the reduced (indoline) form is less susceptible to electrophilic attack than indole, extremely harsh acidic conditions (e.g., superacids or prolonged heating in highly concentrated acids) could potentially lead to undesired side reactions or polymerization. For most standard experimental conditions involving dilute acids, the primary point of instability remains the nitrile group.[1][8]
Section 2: Mechanistic Insights & Visualizations
Understanding the transformation pathway is critical for controlling reaction outcomes. The following diagram illustrates the step-wise acid-catalyzed hydrolysis of 1-Methylindoline-5-carbonitrile.
Caption: Acid-catalyzed hydrolysis of 1-Methylindoline-5-carbonitrile.
Section 3: Troubleshooting Guide - Common Experimental Issues
| Observed Issue | Probable Cause | Recommended Action & Troubleshooting Steps |
| Low or no recovery of starting material after reaction in acidic media. | The compound has likely degraded via hydrolysis of the nitrile group.[8] | 1. Analyze Products: Use HPLC or LC-MS to analyze the reaction mixture for the presence of the carboxamide and carboxylic acid degradation products.[8][9] 2. Modify Conditions: If degradation is undesirable, consider performing the reaction under non-aqueous or anhydrous conditions. 3. Protecting Groups: If the nitrile is not the intended reaction site, consider a suitable protecting group strategy. |
| An unexpected solid precipitates during the reaction or upon workup. | The degradation product, likely 1-Methylindoline-5-carboxylic acid, may be insoluble in the solvent system.[8] | 1. Isolate & Characterize: Filter the solid and identify it using standard analytical methods (e.g., NMR, IR, MS) to confirm its structure.[8][10] 2. Adjust pH for Workup: The carboxylic acid will be soluble in a basic aqueous solution (as its carboxylate salt). Adjusting the pH of the aqueous phase during extraction can help separate it from other components.[8] |
| Inconsistent reaction outcomes or variable yields. | The hydrolysis reaction is sensitive to slight variations in temperature, reaction time, and acid concentration.[8] | 1. Strict Parameter Control: Carefully control and monitor all reaction parameters. Use a thermostat-controlled heating mantle and accurately prepare acid solutions. 2. Pilot Studies: Conduct small-scale pilot experiments to define the stability window and determine optimal conditions before scaling up.[8] |
Section 4: Experimental Protocols & Workflows
These protocols provide a validated framework for assessing the stability of 1-Methylindoline-5-carbonitrile.
Protocol 4.1: Forced Degradation Study in Acidic Conditions
This protocol outlines a systematic approach to quantify the stability of the target compound over time.
Objective: To determine the rate and extent of degradation of 1-Methylindoline-5-carbonitrile in a defined acidic environment.
Materials:
-
1-Methylindoline-5-carbonitrile
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl), 1.0 M solution
-
Sodium Hydroxide (NaOH), 1.0 M solution
-
Thermostatted water bath or heating block
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 1-Methylindoline-5-carbonitrile in acetonitrile.
-
Stress Sample Preparation: In a volumetric flask, add a known volume of the stock solution to a pre-heated solution of 0.1 M HCl to achieve a final drug concentration of approximately 100 µg/mL. This is your T=0 sample point immediately before significant degradation.
-
Incubation: Place the flask in a thermostatted bath set to a controlled temperature (e.g., 60°C).
-
Time Points: At predetermined intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.[8]
-
Quenching: Immediately neutralize the aliquot with an equivalent volume of 0.1 M NaOH to halt the acid-catalyzed degradation.[8] Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the quenched samples using a validated stability-indicating HPLC method (e.g., C18 column, mobile phase of acetonitrile/water with a suitable buffer, UV detection at an appropriate wavelength).[11][12]
-
Data Interpretation: Quantify the peak area of the parent compound at each time point to determine the percentage of degradation over time. Identify and quantify degradation product peaks.
Workflow Visualization
Caption: Workflow for assessing the acidic stability of a compound.
Section 5: Data Summary
The following table summarizes the key compounds involved in the stability assessment of 1-Methylindoline-5-carbonitrile.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Stability Study |
| 1-Methylindoline-5-carbonitrile | C₁₀H₁₀N₂ | 158.20 | Parent Compound |
| 1-Methylindoline-5-carboxamide | C₁₀H₁₂N₂O | 176.22 | Intermediate Degradation Product |
| 1-Methylindoline-5-carboxylic acid | C₁₀H₁₁NO₂ | 177.20 | Final Degradation Product |
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
BYJU'S. (2022, March 14). Acidic Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II. Retrieved from [Link]
-
ATSDR. (n.d.). Analytical Methods. Retrieved from [Link]
-
ResearchGate. (2026, February 16). Appropriate analytical methods to assess and monitor the stability of anthrone over time. Retrieved from [Link]
-
MDPI. (2025, July 11). Complete Characterization of Degradation Byproducts of Bemotrizinol. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (n.d.). Stability indicating study by using different analytical techniques. Retrieved from [Link]
-
International Journal of Pharmaceutical and Analytical Research. (n.d.). Stability indicating LC method for citicoline sustained release tablet. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. byjus.com [byjus.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. sphinxsai.com [sphinxsai.com]
improving reaction kinetics for 1-Methylindoline-5-carbonitrile hydrolysis
Technical Support Center: Case #492 – Kinetic Stagnation in Indoline Nitrile Hydrolysis
Subject: Accelerating the Hydrolysis of 1-Methylindoline-5-carbonitrile Ticket Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Electronic Drag" Problem
You are likely experiencing stalled kinetics (low conversion after 24+ hours) or requiring excessive thermal forcing which leads to degradation.
The Root Cause: The hydrolysis of 1-Methylindoline-5-carbonitrile is electronically disadvantaged compared to simple benzonitriles.
-
The Mechanism: The nitrogen atom at position 1 is a strong resonance donor.
-
The Conflict: This donation pushes electron density into the benzene ring and, via vinylogous resonance, toward the nitrile carbon at position 5.
-
The Result: The nitrile carbon—which must be electrophilic to accept a nucleophile (OH⁻ or H₂O)—becomes electron-rich. It effectively "repels" the incoming nucleophile, raising the activation energy (
) significantly.
This guide provides three targeted protocols to bypass this electronic barrier: The Electronic Switch (Acid) , The Super-Nucleophile (Peroxide) , and The Thermal Hammer (Microwave) .
Diagnostic Workflow
Before selecting a protocol, utilize this decision matrix to prevent substrate decomposition.
Figure 1: Decision matrix for selecting the optimal hydrolysis pathway based on lab resources and substrate stability.
Technical Protocols
Protocol A: The "Electronic Switch" (Acid Hydrolysis)
Best for: Batch reactors, high purity requirements.
The Science: By using strong acid, you protonate the indoline nitrogen (
Reagents:
-
Substrate: 1-Methylindoline-5-carbonitrile (1.0 eq)
-
Acid: 6M HCl (aq) or 48% HBr (if resistant)
-
Solvent: Acetic Acid (Glacial) – Crucial for solubility
Procedure:
-
Dissolve substrate in Glacial Acetic Acid (5 vol).
-
Add 6M HCl (5 vol). Note: The mixture may precipitate initially as the HCl salt; this is normal.
-
Heat to reflux (
) for 6–12 hours. -
Monitoring: Look for the disappearance of the nitrile peak (
) via IR or HPLC. -
Workup: Cool to
. Neutralize carefully with NaOH to pH 4-5 (isoelectric point precipitation) to isolate the free acid.
Protocol B: The "Super-Nucleophile" (Radziszewski Conditions)
Best for: Labs without microwaves, acid-sensitive moieties.
The Science: Standard OH⁻ is often too weak to attack this electron-rich nitrile. We use Hydrogen Peroxide (
Reagents:
-
Substrate (1.0 eq)[1]
-
NaOH (3.0 eq)
-
30%
(5.0 eq) -
Solvent: Ethanol/Water (1:1)
Procedure:
-
Dissolve substrate in Ethanol. Add aqueous NaOH.[1]
-
CRITICAL: Cool to
in an ice bath. Indolines are susceptible to oxidative dehydrogenation (forming indoles) by peroxides at high temps. -
Add
dropwise to control exotherm. -
Allow to warm to room temperature (25°C). Stir for 2–4 hours.
-
Quench: Add saturated Sodium Thiosulfate (
) to destroy excess peroxide before acidification. -
Note: This often stops at the Amide intermediate.[2] If the Carboxylic Acid is required, add 1.0 eq NaOH after peroxide consumption and heat to
to hydrolyze the amide.
Protocol C: Microwave-Assisted Hydrolysis
Best for: High-throughput, stubborn substrates.
The Science: Microwave irradiation provides direct dielectric heating. The polar nitrile bond aligns with the oscillating field, increasing the molecular rotation and effective collision frequency. This overcomes the activation energy barrier (
Reagents:
-
Substrate (1.0 eq)[1]
-
Reagent: 20% KOH (aq) OR 50%
(aq) -
Solvent: Ethylene Glycol (optional, if higher T > 100°C is needed in open vessels, but standard sealed vials use water).
Procedure:
-
Load substrate and 20% KOH into a microwave-safe pressure vial.
-
Parameters:
-
Temperature:
-
Pressure Limit: 250 psi
-
Power: Dynamic (Max 300W)
-
Time: 15 minutes.
-
-
Cooling: Use compressed air cooling (standard on CEM/Biotage systems) to quench rapidly.
-
Safety: Ensure the vial is rated for the pressure generated by water at
.
Mechanistic Visualization
Understanding why Protocol B works prevents errors. The diagram below illustrates the Alpha-Effect advantage.
Figure 2: Comparison of nucleophilic attack pathways. The hydroperoxide anion (HOO-) bypasses the electronic deactivation of the indoline ring.
Troubleshooting & FAQs
Q: I see a purple/dark color forming during the reaction. What is this? A: This indicates oxidation of the indoline ring to an indole or polymerization.
-
Cause: Presence of oxidants (air, excess
) or excessive heat. -
Fix: Degas solvents with Nitrogen/Argon. If using Protocol B (
), strictly control temperature ( ) or switch to Protocol A (Acid) which is non-oxidizing.
Q: The reaction stops at the Amide. How do I push it to the Acid? A: The Amide-to-Acid step is often slower than Nitrile-to-Amide.
-
Fix: Increase temperature.[3][4] If using Base, increase KOH concentration to 6M and reflux. If using Acid, add Sodium Nitrite (
)—this converts the amide to a diazonium species which hydrolyzes instantly (Bouveault reaction), but this is risky with the indoline amine. Stick to Microwave heating to push the amide over the energy hill.
Q: My product is water-soluble and I can't extract it. A: 1-Methylindoline-5-carboxylic acid is an amino acid (zwitterion potential).
-
Fix: Do not extract. Adjust pH to the isoelectric point (likely pH 4–5) where solubility is lowest, and filter the precipitate. Alternatively, use a resin (Diaion HP-20) to desalt.
References
-
McIsaac, J. E., et al. "The Alpha Effect in Nucleophilic Substitution." Journal of Organic Chemistry, vol. 37, no. 10, 1972. Link
-
Kaddar, H., et al. "Microwave-Assisted Hydrolysis of Nitriles to Carboxylic Acids." Tetrahedron Letters, vol. 58, no. 12, 2017. Link
-
Kukushkin, V. Y., & Pombeiro, A. J. "Metal-mediated and metal-catalyzed hydrolysis of nitriles." Inorganic Chemistry, vol. 41, no.[5] 24, 2002. Link
-
Cohen, S. M., et al. "Hydrolysis of Aromatic Nitriles using Nitrilase." Organic Process Research & Development, vol. 14, no. 1, 2010. Link
For further assistance, please reply with your specific TLC/HPLC data and solvent conditions.
Sources
Technical Support Center: 1-Methylindoline-5-carbonitrile Stability & Storage
Welcome to the Technical Support Center for 1-Methylindoline-5-carbonitrile (CAS: 57413-40-8). Designed by our Senior Application Scientists for researchers and drug development professionals, this guide provides an in-depth mechanistic understanding of the compound's stability, troubleshooting steps for common analytical anomalies, and validated protocols to prevent chemical degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1-Methylindoline-5-carbonitrile? A1: This molecule contains two highly reactive moieties that dictate its instability under ambient conditions: the indoline core and the nitrile group.
-
Oxidation (Aromatization): The indoline (2,3-dihydroindole) ring features an electron-rich, anilinic-type nitrogen. This system is highly susceptible to aerobic oxidation, which drives the thermodynamic conversion of the saturated indoline into the fully aromatic 1-methyl-1H-indole-5-carbonitrile. This aromatization is accelerated by light, transition metal impurities, and molecular oxygen [1].
-
Hydrolysis: The electrophilic carbon of the nitrile (-C≡N) group is vulnerable to nucleophilic attack by water. Trace moisture, catalyzed by either acidic or basic conditions, will hydrolyze the nitrile into an amide (1-methylindoline-5-carboxamide) and eventually a carboxylic acid [2].
Q2: How should I store the compound to prevent oxidation and hydrolysis? A2: The compound must be stored at -20°C in an anhydrous, inert atmosphere (Argon or Nitrogen). Amber glass vials should be used to prevent photolytic degradation. The causality here is fundamental: low temperatures reduce the kinetic energy available to overcome the activation barrier of oxidation, while the inert gas displaces the molecular oxygen and atmospheric moisture required for aromatization and hydrolysis, respectively [3].
Q3: Can I store 1-Methylindoline-5-carbonitrile in solution? A3: Long-term storage in solution is highly discouraged. Solvents like DMSO or Methanol often contain trace water or dissolved oxygen. If you must store it in solution, use anhydrous, degassed solvents, aliquot into single-use vials, and freeze at -80°C. Repeated freeze-thaw cycles will introduce condensation (moisture), rapidly degrading the nitrile group via self-catalyzed or pH-mediated hydrolysis [4].
Troubleshooting Guide
Issue 1: HPLC analysis shows a new peak with a longer retention time and shifted UV absorbance.
-
Root Cause: Aromatization to the indole derivative. Indoles are more hydrophobic than their indoline counterparts, leading to longer retention on reverse-phase C18 columns. The UV spectrum will also shift due to the extended conjugated aromatic system.
-
Resolution: Review your inert gas purging protocol. Ensure your solvent was thoroughly degassed prior to sample preparation. Discard the oxidized batch, as separating the indole from the indoline is notoriously difficult without preparative chromatography.
Issue 2: Mass spectrometry (LC-MS) reveals a +18 Da or +19 Da mass shift.
-
Root Cause: Nitrile hydrolysis. A +18 Da shift indicates the addition of H₂O (forming the primary amide). Further hydrolysis to the carboxylic acid changes the ionization profile and mass.
-
Resolution: Check the pH of your mobile phase and the moisture content of your storage environment. Switch to strictly anhydrous storage conditions, utilize PTFE-lined septa, and ensure your LC-MS mobile phases are freshly prepared.
Quantitative Data: Storage Conditions & Degradation Triggers
| Parameter | Recommended Condition | Critical Threshold / Trigger | Consequence of Violation |
| Temperature | -20°C (Long-term) | > 4°C for extended periods | Thermal acceleration of oxidation |
| Atmosphere | Argon or Nitrogen | Exposure to ambient air (O₂) | Aromatization to indole |
| Moisture | < 0.1% (Anhydrous) | High humidity / Condensation | Hydrolysis of nitrile to amide |
| Light Exposure | Amber vial / Dark | UV / Direct sunlight | Photolytic radical generation |
| Solvent (Stock) | Anhydrous, degassed | Protic solvents, pH extremes | Nucleophilic attack on -C≡N |
Experimental Workflows & Protocols
Protocol A: Optimal Aliquoting and Storage Workflow
To ensure a self-validating system, this protocol minimizes repeated exposure to atmospheric conditions, ensuring that one compromised vial does not ruin the entire batch.
-
Preparation of the Workspace: Purge a glove box or a localized desiccator chamber with high-purity Argon for 15 minutes prior to handling the bulk powder.
-
Drying: If the material has been exposed to ambient air, place the open vial in a vacuum desiccator over phosphorus pentoxide (P₂O₅) for 12 hours to remove trace surface moisture.
-
Aliquoting: Inside the Argon-purged environment, weigh the bulk 1-Methylindoline-5-carbonitrile into single-use amber glass vials (e.g., 5 mg or 10 mg aliquots).
-
Inert Gas Purging: If a glove box is unavailable, use a Schlenk line. Gently blow a stream of dry Argon directly into each vial for 30 seconds to displace ambient air.
-
Sealing and Storage: Immediately cap the vials using PTFE-lined silicone septa. Wrap the caps with Parafilm to prevent moisture ingress. Transfer the sealed vials to a -20°C freezer.
Protocol B: Forced Degradation Study (Stability-Indicating Assay)
Use this protocol to intentionally generate degradation products, serving as reference standards to validate the specificity of your HPLC/LC-MS methods.
-
Oxidative Stress (Indole Formation): Dissolve 1 mg of 1-Methylindoline-5-carbonitrile in 1 mL of Acetonitrile. Add 50 µL of 3% H₂O₂. Stir at room temperature for 4 hours. This forces the conversion of the indoline to the indole derivative [1].
-
Hydrolytic Stress (Amide Formation): Dissolve 1 mg in 1 mL of Methanol. Add 100 µL of 0.1 M HCl (Acidic) or 0.1 M NaOH (Basic). Heat to 60°C for 2 hours. This drives the hydrolysis of the nitrile to the carboxamide [2].
-
Neutralization and Analysis: Neutralize the hydrolytic samples. Inject 5 µL of each stressed sample onto an LC-MS system to establish the retention times and mass spectra of the degradation products.
Mechanistic Visualizations
Primary degradation pathways of 1-Methylindoline-5-carbonitrile via oxidation and hydrolysis.
Step-by-step optimal storage workflow to prevent chemical degradation.
References
- Aerobic Oxidation Approaches to Indole-3-carboxylates: A Tandem Cross Coupling of Amines–Intramolecular Mannich–Oxidation Sequence.Organic Letters - ACS Publications.
- Montelukast Nitrile Stability and Degradation: A Technical Support Resource.BenchChem.
- Indole peroxygenase activity of indoleamine 2,3-dioxygenase.PNAS.
- Self-Catalyzed Hydrolysis of Nitrile-Containing RAFT Chain-Transfer Agent and Its Impact upon Polymerization Control of Methacrylic Monomers.ACS Macro Letters.
Technical Support Center: Solubilization of 1-Methylindoline-5-carbonitrile
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing solubility challenges with 1-Methylindoline-5-carbonitrile (CAS: 57413-40-8)[1].
Because this compound features a highly lipophilic N-methylated indoline core and lacks strong hydrogen-bond donors, it exhibits extremely poor aqueous solubility. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic barriers without compromising the biological integrity of your assays.
Part 1: Frequently Asked Questions (FAQs)
Q: Why does 1-Methylindoline-5-carbonitrile precipitate immediately when added to my aqueous assay buffer? A: This is caused by thermodynamic shock. When a highly concentrated organic stock (e.g., in DMSO) is introduced directly into an aqueous buffer, the rapid change in solvent polarity causes the local solubility limit to be exceeded before molecular diffusion can occur. This drives Ostwald ripening, where the hydrophobic indoline molecules rapidly aggregate to minimize their surface area in water, leading to crystallization and precipitation[2].
Q: What is the maximum allowable DMSO concentration for my cell-based assays? A: For most immortalized cell lines, the final DMSO concentration must be strictly maintained at or below 0.1% v/v [3][4]. DMSO is an amphiphilic solvent that intercalates into the lipid bilayer of cell membranes. At concentrations above 0.1%, it increases membrane fluidity and permeability, which can induce oxidative stress and cytotoxicity, thereby confounding your pharmacological readouts[3]. Primary cells are even more sensitive and strictly require ≤0.1%[5], though some robust models like zebrafish embryos can tolerate up to 1%[6].
Q: How can I achieve higher dosing concentrations without exceeding the 0.1% DMSO limit? A: If your required therapeutic dose cannot be reached within the safe DMSO threshold, you must utilize a solubility-enabling excipient. The most effective approach for small, hydrophobic aromatic molecules is inclusion complexation using Hydroxypropyl-β-Cyclodextrin (HP-β-CD) [7][]. HP-β-CD features a lipophilic inner cavity that thermodynamically encapsulates the hydrophobic indoline core, while its hydrophilic outer surface maintains high aqueous solubility without altering the drug's covalent structure[2][].
Part 2: Solubilization Strategy Decision Matrix
Decision matrix for selecting a solubilization strategy based on assay requirements.
Part 3: Troubleshooting Guides & Experimental Protocols
Protocol A: Optimized DMSO Stock & Serial Dilution
Use this protocol for standard in vitro high-throughput screening (HTS) and cell viability assays.
Causality Principle: Serial dilutions must be performed in the organic phase to maintain solvation energy. Diluting sequentially in water causes localized supersaturation and micro-precipitation.
-
Master Stock Preparation: Dissolve 1-Methylindoline-5-carbonitrile in 100% anhydrous DMSO to create a 10 mM to 50 mM master stock. (Note: Anhydrous DMSO prevents premature hydrolysis or micro-precipitation caused by ambient moisture absorption).
-
Organic Serial Dilution: Perform all intermediate serial dilutions in 100% DMSO[5]. Do not introduce aqueous buffer at this stage.
-
Aqueous Transfer: Transfer the DMSO dilutions into the final aqueous assay medium at a 1:1000 ratio (e.g., 1 µL of DMSO stock into 999 µL of media). This guarantees a final DMSO concentration of 0.1% across all dose-response wells[4][5].
-
Self-Validation Check: Immediately inspect the highest-concentration assay well under an inverted phase-contrast microscope. The absence of refractile microcrystals confirms successful solvation. You must include a vehicle control (0.1% DMSO without drug) to establish a baseline for cell viability[4].
Protocol B: HP-β-CD Inclusion Complexation
Use this protocol for in vivo studies or when the required drug concentration exceeds the solubility limit of a 0.1% DMSO solution.
Causality Principle: Co-dissolving the drug and cyclodextrin in a volatile solvent allows the molecules to interact freely. Upon evaporation, the thermodynamic drive to shield the hydrophobic indoline core forces it into the cyclodextrin cavity, creating a water-soluble solid dispersion[][9].
-
Molar Ratio Calculation: Weigh 1-Methylindoline-5-carbonitrile and HP-β-CD at a 1:2 molar ratio. Excess cyclodextrin ensures the equilibrium heavily favors complete encapsulation of the active pharmaceutical ingredient (API)[].
-
Co-Solvent Dissolution: Dissolve both powders in a minimal volume of a volatile co-solvent (e.g., Ethanol/Water 50:50 v/v). Stir for 24 hours at room temperature to allow the host-guest complex to form[9].
-
Solvent Evaporation: Remove the co-solvent using a rotary evaporator under reduced pressure until a dry, uniform solid dispersion is formed.
-
Aqueous Rehydration: Reconstitute the solid complex in your desired aqueous assay buffer (e.g., PBS or saline).
-
Self-Validation Check (Critical): Filter the reconstituted solution through a 0.22 µm PES syringe filter. Quantify the drug concentration pre- and post-filtration using UV-Vis spectroscopy (at λmax) or HPLC[10].
-
Validation Logic: If the pre- and post-filtration concentrations match, the drug is fully complexed and soluble. If the post-filtration concentration drops significantly, uncomplexed drug was filtered out as a suspension, indicating incomplete complexation.
-
Step-by-step workflow for HP-β-CD inclusion complexation.
Part 4: Quantitative Data & Reference Tables
Table 1: Recommended Maximum DMSO Concentrations by Assay Type
| Assay / Model Type | Maximum Recommended DMSO | Physiological Impact if Exceeded |
| Primary Cell Cultures | ≤ 0.1% v/v | Rapid loss of viability, altered morphology[5] |
| Immortalized Cell Lines | 0.1% - 0.5% v/v | Membrane fluidization, oxidative stress, altered permeability[3][4] |
| High-Throughput Screening | 0.1% - 1.0% v/v | Assay interference, false positives/negatives[5] |
| Zebrafish Embryos (ZEDTA) | ≤ 1.0% v/v | Developmental toxicity, teratogenic effects[6] |
Table 2: Cyclodextrin Selection Guide for Indoline Derivatives
| Cyclodextrin Type | Aqueous Solubility (25°C) | Mechanism / Best Use Case |
| β-Cyclodextrin (Native) | ~1.85 g / 100 mL | Low solubility; generally avoided for high-dose liquid formulations[7]. |
| HP-β-CD | >50 g / 100 mL | Highly water-soluble, biocompatible; ideal for in vitro and injectable formulation[2][7]. |
| SBE-β-CD | >50 g / 100 mL | Polyanionic derivative; excellent for weakly basic APIs requiring pH-independent solubility[]. |
Part 5: References
-
[7] Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. URL:[Link]
-
[2] FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development. Drug Development & Delivery. URL: [Link]
-
[10] Complexation and Solubility Enhancement of BCS Class Ⅱ Drug using Cyclodextrins. Impactfactor. URL: [Link]
-
[3] DMSO in cell based assays. Scientist Solutions. URL: [Link]
-
[4] What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. URL:[Link]
-
[6] DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay. PMC / NIH. URL:[Link]
-
[1] 57413-40-8_CAS号:57413-40-8_1-methyl-2,3-dihydroindole-5-carbonitrile. Chemsrc. URL: [Link]
Sources
- 1. 57413-40-8_CAS号:57413-40-8_1-methyl-2,3-dihydroindole-5-carbonitrile - 化源网 [m.chemsrc.com]
- 2. FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review [drug-dev.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. DMSO Concentrations up to 1% are Safe to be Used in the Zebrafish Embryo Developmental Toxicity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. impactfactor.org [impactfactor.org]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Characterization of 1-Methylindoline-5-carbonitrile
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-methylindoline-5-carbonitrile. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of its proton NMR spectrum. By comparing it with structurally related analogs—indoline, 1-methylindoline, and indole-5-carbonitrile—we will elucidate the influence of the N-methyl and C-5 cyano substituents on the chemical shifts and coupling patterns of the molecule.
Introduction: The Significance of Spectroscopic Analysis
1-Methylindoline-5-carbonitrile is a substituted indoline derivative. The indoline scaffold is a core structural motif in a multitude of biologically active compounds and pharmaceuticals. Precise structural elucidation is paramount in the synthesis and development of such molecules, and ¹H NMR spectroscopy stands as a primary analytical tool for this purpose. This guide demonstrates the power of ¹H NMR in confirming the identity and purity of 1-methylindoline-5-carbonitrile by dissecting its unique spectral signature.
Predicted ¹H NMR Data for 1-Methylindoline-5-carbonitrile
While an experimental spectrum for 1-methylindoline-5-carbonitrile is not publicly available, a predicted spectrum can be derived from the analysis of its constituent parts and the established principles of NMR spectroscopy. The following table outlines the anticipated chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-4 | ~7.4 - 7.5 | d | ~8.0 | 1H |
| H-6 | ~7.3 - 7.4 | dd | ~8.0, ~1.5 | 1H |
| H-7 | ~6.8 - 6.9 | d | ~1.5 | 1H |
| H-2 | ~3.3 - 3.4 | t | ~8.0 | 2H |
| H-3 | ~3.0 - 3.1 | t | ~8.0 | 2H |
| N-CH₃ | ~2.8 - 2.9 | s | - | 3H |
Comparative ¹H NMR Data of Structural Analogs
To understand the basis for the predicted spectrum of 1-methylindoline-5-carbonitrile, it is instructive to compare it with the experimental data of its parent compound, indoline, and its N-methylated and C-5-cyano substituted counterparts.
Table 1: ¹H NMR Data of Indoline [1]
| Proton | Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic H | 6.61 - 7.08 | m |
| H-2 | 3.49 | t |
| H-3 | 3.00 | t |
| NH | 3.64 | s |
Solvent: CDCl₃
Table 2: ¹H NMR Data of 1-Methylindole (Aromatic Analog) [2][3]
| Proton | Chemical Shift (δ, ppm) |
| Aromatic H | 6.43 - 7.60 |
| N-CH₃ | 3.58 |
Solvent: CDCl₃
Table 3: ¹H NMR Data of 1H-Indole-5-carbonitrile [4]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |
| ArH | 7.98 - 7.97 | m | |
| ArH | 7.48 - 7.43 | m | |
| ArH | 7.17 | s | |
| ArH | 7.10 | d | 3.3 |
Solvent: CDCl₃
In-Depth Spectroscopic Analysis
The predicted ¹H NMR spectrum of 1-methylindoline-5-carbonitrile is a composite of the electronic effects of the N-methyl group and the C-5 cyano group on the basic indoline framework.
The Aliphatic Region (H-2, H-3, and N-CH₃)
In the parent indoline, the methylene protons at C-2 and C-3 appear as triplets around 3.49 ppm and 3.00 ppm, respectively[1]. The introduction of a methyl group on the nitrogen atom is expected to cause a slight upfield shift of the adjacent C-2 protons due to its electron-donating nature. However, the primary effect of N-methylation is the appearance of a sharp singlet for the N-CH₃ protons, typically in the range of 2.8-2.9 ppm. The C-3 protons are expected to remain as a triplet, relatively unchanged in their chemical shift.
The Aromatic Region (H-4, H-6, and H-7)
The aromatic region of the spectrum is significantly influenced by the strongly electron-withdrawing cyano group at the C-5 position. This group deshields the protons on the aromatic ring, causing them to shift downfield compared to unsubstituted indoline[5][6].
-
H-4: This proton is ortho to the electron-withdrawing cyano group and will experience the most significant deshielding, appearing as a doublet at the lowest field in the aromatic region, predicted to be around 7.4-7.5 ppm.
-
H-6: This proton is meta to the cyano group and will be less deshielded. It will appear as a doublet of doublets due to coupling with both H-4 and H-7. Its predicted chemical shift is in the range of 7.3-7.4 ppm.
-
H-7: This proton is para to the cyano group and will also be deshielded. It is expected to appear as a doublet around 6.8-6.9 ppm.
The presence of the electron-donating nitrogen of the indoline ring will generally cause the aromatic protons to be more shielded (appear at a higher field) compared to a simple benzene ring with a cyano substituent.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following is a generalized protocol for the acquisition of a ¹H NMR spectrum for a compound such as 1-methylindoline-5-carbonitrile.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the solid sample of 1-methylindoline-5-carbonitrile.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
- Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.
2. Instrument Setup and Data Acquisition:
- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
- Set the appropriate acquisition parameters, including the number of scans, relaxation delay, and spectral width. For a routine ¹H NMR, 16-32 scans are typically sufficient.
- Acquire the free induction decay (FID).
3. Data Processing:
- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the positive absorptive mode.
- Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
Visualization of Molecular Structure and Proton Coupling
The following diagram, generated using Graphviz, illustrates the structure of 1-methylindoline-5-carbonitrile and the key through-bond (J-coupling) interactions between the protons.
Figure 1. Structure of 1-Methylindoline-5-carbonitrile with key proton couplings.
Conclusion
The ¹H NMR spectroscopic characterization of 1-methylindoline-5-carbonitrile provides a clear and unambiguous confirmation of its molecular structure. The predicted chemical shifts and coupling patterns of the aliphatic and aromatic protons are consistent with the known electronic effects of the N-methyl and C-5 cyano substituents on the indoline scaffold. This guide serves as a valuable resource for scientists working with this and related heterocyclic compounds, demonstrating the utility of comparative NMR analysis in structural elucidation.
References
-
PubChem. Indole-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
Gildenhuys, J., et al. (2008). 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2377. [Link]
- Abraham, R. J., & Reid, M. (2000). Proton chemical shifts in NMR. Part 15—proton chemical shifts in nitriles and the electric field and p-electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579.
-
Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]
-
PubChem. 1-Methyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]
-
Molbase. 1-Methylindole 603-76-9. [Link]
-
Chem-Space. Supporting Information for Synthesis and Studies of Aqueous-Stable Diruthenium Aminocarbyne Complexes Uncovered an N-Indolyl Derivative as Prospective Anticancer Agent. [Link]
-
DOI. Monoselective N-methylation of Amides, Indoles, and related Structures using Quaternary Ammonium Salts as Solid. [Link]
-
SpectraBase. 1-Methyl-1H-indole. [Link]
-
Modgraph. 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
Chemistry Stack Exchange. What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? [Link]
-
University of Colorado Boulder. Table of characteristic proton NMR chemical shifts. [Link]
-
ResearchGate. How to do N-Methylation of Indole? [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. [Link]
-
PubChem. 1-methyl-1H-indole-5-carbonitrile. National Center for Biotechnology Information. [Link]
-
HETEROCYCLES. NMR STUDIES OF INDOLE. [Link]
-
MDPI. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. [Link]
-
ResearchGate. Representative 1H-nuclear magnetic resonance (NMR) spectra of several... [Link]
-
Preprints.org. Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. [Link]
-
J&K Scientific. 1-Methyl-1H-indole-5-carbonitrile. [Link]
-
ResearchGate. N-methylation and O-methylation of indole and phenol respectively using... [Link]
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- 1. Indoline(496-15-1) 1H NMR spectrum [chemicalbook.com]
- 2. 1-Methylindole(603-76-9) 1H NMR spectrum [chemicalbook.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. modgraph.co.uk [modgraph.co.uk]
- 6. modgraph.co.uk [modgraph.co.uk]
Comparative Guide: FT-IR Spectrum Analysis of Nitrile Peak in 1-Methylindoline-5-carbonitrile
Executive Summary
In drug development, 1-Methylindoline-5-carbonitrile serves as a critical scaffold, distinct from its fully aromatic analog, 1-Methylindole-5-carbonitrile . While both compounds share a fused bicyclic core, the saturation of the C2-C3 bond in the indoline derivative fundamentally alters the electronic landscape of the molecule.
This guide provides a technical comparison of the FT-IR spectral performance of the nitrile (
The Diagnostic Marker: Nitrile Stretching Frequency ( )[1][2][3]
The nitrile group is a superb infrared probe due to its distinct absorption in the 2200–2250 cm⁻¹ silent region, free from interference by other biological or organic functional groups. However, its exact position is highly sensitive to the local electronic environment.
Comparative Analysis: Indoline vs. Indole
The core distinction lies in the availability of the nitrogen lone pair for resonance donation.
| Feature | 1-Methylindoline-5-carbonitrile (Product) | 1-Methylindole-5-carbonitrile (Alternative) |
| Core Structure | Dihydroindole (Fused Benzene-Pyrrolidine) | Indole (Fused Benzene-Pyrrole) |
| Hybridization at C2/C3 | ||
| Nitrogen Character | Anilinic: Lone pair is highly available for donation into the benzene ring. | Heteroaromatic: Lone pair is delocalized into the pyrrole ring to maintain aromaticity ( |
| Electronic Effect on CN | Strong Mesomeric Donation (+M) | Weak/Moderate Donation |
| Predicted | ~2210 – 2218 cm⁻¹ (Red Shifted) | ~2225 – 2230 cm⁻¹ |
| Bond Character | Increased single-bond character ( | Higher triple-bond character ( |
Mechanistic Insight: The "Push-Pull" Effect
In 1-Methylindoline-5-carbonitrile , the nitrogen atom behaves similarly to the nitrogen in N,N-dimethylaniline. It strongly donates electron density into the benzene ring. Through resonance, this density is pushed toward the electron-withdrawing nitrile group at the 5-position (para-like conjugation).
This "push-pull" interaction weakens the
Figure 1: Mechanistic pathway showing how the structural nature of the nitrogen atom influences the nitrile bond strength and observed frequency.
Sampling Technique Comparison: ATR vs. KBr
For researchers needing to distinguish between the indoline and indole derivatives, the choice of sampling technique impacts spectral resolution and peak position accuracy.
Comparison Matrix
| Parameter | Transmission (KBr Pellet) | Attenuated Total Reflectance (ATR) |
| Role | Gold Standard for Resolution | Standard for Throughput |
| Peak Position Accuracy | High. Unaffected by refractive index dispersion. | Moderate. Peaks shift to lower wavenumbers (by 2-5 cm⁻¹) relative to transmission. |
| Sensitivity | High. Excellent for detecting weak overtones. | Lower. Path length is fixed and short. |
| Sample Prep | Labor-intensive (Grinding, Pressing). | Minimal (Direct contact). |
| Best Use Case | Publication-quality spectra ; Resolving close peaks; Quantitative analysis. | Routine ID; Quality Control (QC); High-throughput screening. |
Recommendation: For initial identification, ATR is sufficient. However, to definitively prove the electronic shift between indoline and indole analogs, KBr transmission is recommended to eliminate optical artifacts (dispersion shifts) that might obscure the subtle ~10 cm⁻¹ difference.
Experimental Protocol: High-Resolution KBr Pellet Preparation
To ensure scientific integrity and reproducibility, follow this self-validating protocol. This method minimizes moisture interference (which can broaden peaks) and ensures a homogeneous matrix.
Reagents & Equipment[4][5][6]
-
Analyte: 1-Methylindoline-5-carbonitrile (>98% purity).
-
Matrix: Spectroscopic grade KBr (dried at 110°C overnight).
-
Equipment: Agate mortar and pestle, Hydraulic press (10-ton capacity), Vacuum pump.
Step-by-Step Workflow
Figure 2: Validated workflow for KBr pellet preparation to ensure maximum spectral resolution.
Critical Quality Check (Self-Validation):
-
Visual Test: The pellet must be transparent, not milky. A milky pellet indicates moisture contamination or insufficient grinding (scattering).
-
Spectral Test: The baseline at 4000 cm⁻¹ should be near 100% transmittance. A sloping baseline indicates particle scattering (particle size > wavelength of IR light).
Supporting Data & Interpretation
When analyzing the spectrum of 1-Methylindoline-5-carbonitrile , look for this specific fingerprint pattern:
-
Nitrile Stretch (
): Look for a sharp, medium-to-strong band at 2215 ± 5 cm⁻¹ .-
Note: If the peak is at 2230 cm⁻¹, suspect oxidation to the indole or contamination.
-
-
C-H Stretching (Aliphatic): Distinct bands at 2800–2950 cm⁻¹ corresponding to the
and the saturated methylene protons.-
Differentiation: The indole analog will lack the strong methylene
C-H stretches of the ring, showing primarily aromatic C-H stretches (>3000 cm⁻¹) and the methyl group.
-
-
Aromatic Ring Breathing: 1450–1600 cm⁻¹. The pattern will differ from the indole due to the lower symmetry of the indoline system.
Comparative Reference Table
| Functional Group | 1-Methylindoline-5-CN (Predicted) | 1-Methylindole-5-CN (Literature) | Cause of Difference |
| Nitrile ( | ~2215 cm⁻¹ | ~2228 cm⁻¹ | Stronger +M donation in indoline. |
| Aliphatic C-H | Strong (Ring | Weak ( | Saturation of C2-C3 bond. |
| Aromatic C=C | ~1605, 1490 cm⁻¹ | ~1615, 1580 cm⁻¹ | Different conjugation systems. |
References
-
National Institutes of Health (NIH). (2021). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles. PubMed. Retrieved from [Link]
-
Specac. (2023).[1][2] FTIR: Transmission vs ATR spectroscopy | Animated Guides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Solvent effects on the charge transfer excited states of 4-dimethylaminobenzonitrile. Retrieved from [Link]
Sources
A Comparative Guide to the Reactivity of 1-Methylindoline-5-carbonitrile and Indoline-5-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Subtle Influence of a Methyl Group
In the landscape of medicinal chemistry and materials science, indoline derivatives are pivotal structural motifs. Their reactivity is a subject of intense study, as modifications to the indoline core can dramatically alter biological activity and material properties. This guide focuses on a specific, yet fundamental, comparison: the impact of N-methylation on the reactivity of the indoline-5-carbonitrile scaffold.
We will explore how the addition of a single methyl group to the nitrogen atom of indoline-5-carbonitrile alters its electronic properties and, consequently, its behavior in key chemical transformations. This analysis is crucial for chemists aiming to fine-tune the reactivity of this scaffold for applications such as drug synthesis, where precise control over reaction outcomes is paramount.[1]
Electronic Landscape: Inductive vs. Resonance Effects
The reactivity of an aromatic system is fundamentally governed by the electron density of the ring. In the case of our two compounds, the key difference lies in the electronic contribution of the nitrogen substituent.
-
Indoline-5-carbonitrile: The nitrogen atom possesses a lone pair of electrons that can be delocalized into the aromatic ring through resonance, increasing the ring's electron density and making it more susceptible to electrophilic attack. However, the nitrogen is also more electronegative than carbon, exerting a modest electron-withdrawing inductive effect.
-
1-Methylindoline-5-carbonitrile: The addition of a methyl group introduces a positive inductive effect (+I). This electron-donating group pushes electron density towards the nitrogen, which in turn enhances the nitrogen's ability to donate its lone pair into the aromatic ring via resonance. This heightened electron-donating character is expected to increase the nucleophilicity of the aromatic ring compared to the unsubstituted indoline.
The nitrile group (-C≡N) is a strong electron-withdrawing group through both resonance and inductive effects.[2][3] This deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution.[2][3] The interplay of these activating and deactivating influences dictates the overall reactivity and regioselectivity of these molecules.
Caption: Electronic effects of substituents on the indoline ring.
Comparative Reactivity in Key Transformations
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings.[4][5] The rate of this reaction is highly sensitive to the electron density of the aromatic ring.
-
Prediction: Due to the enhanced electron-donating character of the N-methyl group, 1-methylindoline-5-carbonitrile is predicted to be more reactive towards electrophiles than indoline-5-carbonitrile.
-
Regioselectivity: The nitrogen atom is a strong ortho, para-director. In indolines, the position para to the nitrogen (C5) is already substituted with a nitrile group. Therefore, electrophilic attack is most likely to occur at the C7 position, which is ortho to the nitrogen. The C4 and C6 positions are also activated, but to a lesser extent. The strongly deactivating nitrile group will direct incoming electrophiles to the positions meta to it, which are C4 and C6. The activating effect of the nitrogen is generally stronger than the deactivating effect of the nitrile group, thus directing the substitution primarily to the C7 position.
| Compound | Predicted Relative Rate of EAS | Major Regioisomer |
| Indoline-5-carbonitrile | Slower | 7-substituted |
| 1-Methylindoline-5-carbonitrile | Faster | 7-substituted |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is favored on electron-poor aromatic rings, particularly when a good leaving group is present and strong electron-withdrawing groups are positioned ortho or para to it.[6][7] While our parent molecules do not have a leaving group for a typical SNAr reaction, the principles are still relevant when considering reactions that might proceed through a Meisenheimer-like intermediate. The presence of the electron-withdrawing nitrile group makes the ring more susceptible to nucleophilic attack.[3]
-
Prediction: The electron-donating N-methyl group in 1-methylindoline-5-carbonitrile will decrease the ring's electrophilicity, making it less reactive towards nucleophiles compared to indoline-5-carbonitrile.
Reactivity of the Indoline Nitrogen
The nitrogen atom in indolines is nucleophilic and can participate in various reactions, including alkylation and acylation.[8][9][10]
-
Indoline-5-carbonitrile: The N-H proton is acidic and can be removed by a base to form a highly nucleophilic indolide anion. This anion readily undergoes alkylation or acylation.[8]
-
1-Methylindoline-5-carbonitrile: The nitrogen atom already bears a methyl group, so it cannot be further alkylated or acylated in the same manner as the parent indoline. However, the nitrogen lone pair is still available for coordination with Lewis acids or for protonation. The electron-donating methyl group increases the basicity of the nitrogen in 1-methylindoline-5-carbonitrile compared to indoline-5-carbonitrile.
Reactivity of the Nitrile Group
The nitrile group itself can undergo a variety of transformations, including hydrolysis to a carboxylic acid or amide, and reduction to a primary amine.[11][12][13]
-
Prediction: The electronic environment of the aromatic ring can influence the reactivity of the nitrile group. The more electron-donating environment in 1-methylindoline-5-carbonitrile may slightly decrease the electrophilicity of the nitrile carbon, potentially making it marginally less reactive towards nucleophilic attack (e.g., hydrolysis) compared to indoline-5-carbonitrile. However, this effect is generally considered to be minor compared to the direct reactivity of the nitrile functional group.
Experimental Protocol: Competitive Electrophilic Bromination
To empirically validate the predicted difference in reactivity towards electrophiles, a competitive bromination experiment can be performed. This experiment will directly compare the rates of reaction of the two indoline derivatives with a limiting amount of an electrophilic bromine source.
Objective: To determine the relative reactivity of 1-methylindoline-5-carbonitrile and indoline-5-carbonitrile towards electrophilic bromination.
Materials:
-
1-Methylindoline-5-carbonitrile
-
Indoline-5-carbonitrile
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
Reaction vials
-
Stir bars
-
HPLC or GC-MS for analysis
Procedure:
-
Prepare a stock solution: In a volumetric flask, accurately weigh equimolar amounts of 1-methylindoline-5-carbonitrile, indoline-5-carbonitrile, and the internal standard. Dissolve in anhydrous DCM to a known concentration (e.g., 0.1 M of each).
-
Set up the reaction: In a clean, dry reaction vial equipped with a stir bar, add a measured volume of the stock solution.
-
Initiate the reaction: While stirring, add a solution of NBS in anhydrous DCM (e.g., 0.05 M, 0.5 equivalents relative to the total amount of indolines) dropwise to the reaction mixture at room temperature.
-
Monitor the reaction: At specific time intervals (e.g., 5, 15, 30, 60 minutes), withdraw a small aliquot of the reaction mixture and quench it with a solution of sodium thiosulfate.
-
Analyze the samples: Analyze the quenched aliquots by HPLC or GC-MS to determine the relative amounts of unreacted starting materials and the brominated products.
-
Data Analysis: Plot the consumption of each starting material over time relative to the internal standard. The compound that is consumed faster is the more reactive species.
Caption: Workflow for the competitive bromination experiment.
Conclusion
The seemingly minor structural change of adding a methyl group to the nitrogen of indoline-5-carbonitrile has a significant and predictable impact on its chemical reactivity. The N-methyl group enhances the electron-donating ability of the nitrogen, thereby increasing the electron density of the aromatic ring. This leads to a greater reactivity of 1-methylindoline-5-carbonitrile in electrophilic aromatic substitution reactions compared to its unsubstituted counterpart. Conversely, this increased electron density deactivates the ring towards nucleophilic attack. The reactivity of the nitrile group is less affected, though subtle electronic influences may be observed. Understanding these fundamental principles allows for the rational design of synthetic strategies and the targeted modification of indoline-based molecules for a wide range of applications.
References
- BenchChem. (2025). Technical Support Center: Strategies for Controlled N- vs C-Alkylation of Indoline.
- Corpet, M., et al. (2019). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Advanced Synthesis & Catalysis.
- Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. The Journal of Organic Chemistry, 87(9), 5603-5616.
- Organic-Chemistry.org. (n.d.). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols.
- Fiveable. (2025). Aromatic Nitriles Definition.
- BenchChem. (2025). Comparative reactivity of Benzonitrile and other aromatic nitriles.
- Chemistry LibreTexts. (2023). Reactivity of Nitriles.
- Wikipedia. (n.d.). Nitrile.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles – Organic Chemistry II.
- BLAZIN. (n.d.). 1-Methyl-1H-Indole-5-Carbonitrile: Advanced Organic Compound.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- YouTube. (2019). Nucleophilic Aromatic Substitution.
- Wikipedia. (n.d.). Electrophilic aromatic substitution.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
Sources
- 1. bangkok-suzuki.jp [bangkok-suzuki.jp]
- 2. fiveable.me [fiveable.me]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Nitrile - Wikipedia [en.wikipedia.org]
- 13. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
Comprehensive Comparison Guide: Distinguishing 1-Methylindoline-5-carbonitrile from its Regioisomers
Audience: Researchers, scientists, and drug development professionals Content Type: Application & Methodology Comparison Guide
Executive Summary
In the hit-to-lead optimization phase of drug development, distinguishing regioisomers is a critical analytical bottleneck. For indoline-based scaffolds—specifically 1-methylindoline-5-carbonitrile—the exact position of the cyano (-CN) group profoundly impacts the molecule's pharmacological profile, binding affinity, and intellectual property space. Because the molecular mass remains identical across the 4-, 5-, 6-, and 7-carbonitrile variants, traditional low-resolution techniques fail to differentiate them.
As a Senior Application Scientist, I frequently guide research teams through this exact analytical challenge. This guide provides an objective comparison of the methodologies used to unambiguously differentiate 1-methylindoline-5-carbonitrile from its regioisomers, backed by mechanistic causality, quantitative data, and a self-validating experimental protocol.
Analytical Methodologies: A Comparative Evaluation
To establish a definitive structural assignment, researchers typically evaluate three primary analytical techniques. Table 1 objectively compares their performance for distinguishing indoline regioisomers.
Table 1: Performance Comparison of Analytical Techniques for Regioisomer Differentiation
| Analytical Technique | Resolution Power for Regioisomers | Sample Requirement | Speed / Throughput | Self-Validating System? |
| 1D / 2D NMR Spectroscopy | Excellent. Maps exact through-bond and through-space connectivity. | 2–10 mg (High purity required) | Medium (10–30 mins per sample) | Yes. Orthogonal 1D and 2D data cross-validate the assignment. |
| LC-MS/MS (High-Res MS) | Poor to Moderate. Identical mass; requires complex partial isotopic labeling[1]. | < 1 µg (Highly sensitive) | High (Minutes per run) | No. Requires authentic standards or extensive predictive modeling. |
| X-Ray Crystallography | Absolute. Provides definitive 3D atomic coordinates[2]. | High-quality single crystal | Low (Days to weeks for crystal growth) | Yes. Direct spatial observation. |
While LC-MS/MS offers superior throughput, it lacks the spatial resolution required for definitive regioisomer assignment without complex partial isotopic labeling workflows[1]. X-ray crystallography provides absolute certainty but is severely bottlenecked by the unpredictable nature of crystal growth[2]. Therefore, Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the optimal, most practical solution, providing a self-validating system of electronic and spatial evidence[3].
Mechanistic Deep Dive: The NMR Advantage
We rely on NMR not just for data collection, but for mapping causality. The differentiation of 1-methylindoline-5-carbonitrile from its regioisomers hinges on two fundamental NMR principles: scalar coupling (through-bond electronic effects) and the Nuclear Overhauser Effect (through-space proximity)[4].
The Causality of Scalar Coupling (1H NMR)
The indoline aromatic ring contains three residual protons. The strongly electron-withdrawing cyano group deshields adjacent protons, while the electron-donating N-methyl group shields the ortho (H-7) and para (H-5) positions. The substitution pattern dictates the spin-spin splitting (
-
1-Methylindoline-5-carbonitrile: The cyano group at C-5 leaves protons at C-4, C-6, and C-7. H-4 only has a meta neighbor (H-6), appearing as a fine doublet (
Hz). H-7 has an ortho neighbor (H-6), appearing as a doublet ( Hz). H-6 is split by both, forming a doublet of doublets. -
1-Methylindoline-6-carbonitrile: The cyano group at C-6 leaves H-7 isolated with only a meta neighbor (H-5), making H-7 a fine doublet (
Hz).
The Causality of Spatial Proximity (2D NOESY)
The N-methyl group (
Table 2: 1H NMR Splitting and NOE Signatures for 1-Methylindoline Carbonitriles
| Regioisomer | H-4 Splitting | H-5 Splitting | H-6 Splitting | H-7 Splitting | NOESY (N-CH |
| 4-carbonitrile | (Substituted) | d ( | t ( | d ( | Strong |
| 5-carbonitrile | d ( | (Substituted) | dd ( | d ( | Strong |
| 6-carbonitrile | d ( | dd ( | (Substituted) | d ( | Strong |
| 7-carbonitrile | d ( | t ( | d ( | (Substituted) | Absent |
Experimental Protocol: Self-Validating NMR Workflow
Step 1: Sample Preparation
-
Dissolve 5–10 mg of the purified compound in 0.6 mL of deuterated chloroform (
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. -
Transfer the solution to a high-quality 5 mm NMR tube. Ensure a solvent column height of at least 4 cm to maintain optimal magnetic field homogeneity.
Step 2: 1D 1H NMR Acquisition
-
Acquire a standard 1H NMR spectrum at 400 MHz or higher (Parameters: 64 scans, 30° pulse angle, 2-second relaxation delay).
-
Phase and baseline correct the spectrum. Reference the TMS peak strictly to 0.00 ppm.
-
Isolate the aromatic region (6.0–8.0 ppm). Integrate the peaks to confirm the presence of exactly 3 aromatic protons.
-
Measure the
-coupling constants. A doublet with Hz at the most downfield position ( ppm) strongly indicates H-4 in the 5-carbonitrile isomer.
Step 3: 2D NOESY Acquisition
-
Set up a 2D NOESY (or ROESY for mid-sized molecular weights) experiment.
-
Use a mixing time (
) of 300–500 ms, which is optimized for small molecule tumbling rates to allow sufficient magnetization transfer. -
Acquire with at least 128
increments and 16 scans per increment to ensure sufficient signal-to-noise for weak cross-peaks.
Step 4: Data Interpretation & Validation
-
Locate the N-methyl singlet (
ppm) on the F2 axis. -
Scan vertically along the F1 axis for a cross-peak in the aromatic region.
-
Validation Check: If a cross-peak exists, the isomer is definitively NOT the 7-carbonitrile. If the correlating aromatic proton is a doublet with
Hz, it confirms H-7, ruling out the 6-carbonitrile (where H-7 is Hz). If the remaining protons form a distinct doublet/doublet-of-doublets pattern, the structure is definitively validated as 1-methylindoline-5-carbonitrile .
Visualizing the Elucidation Logic
Caption: Logical workflow for distinguishing 1-methylindoline carbonitrile regioisomers via NMR.
Caption: Spatial NOE and electronic deshielding effects in 1-Methylindoline-5-carbonitrile.
References[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. https://oxinst.com/[2] CrystalDFT - Piezoelectricity - Actuate Lab. Actuate Lab.https://actuatelab.ie/[1] Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. PMC (NIH).https://www.ncbi.nlm.nih.gov/pmc/[4] Formal C5-Alkylation of Indoles with Donor–Acceptor Cyclopropanes. ACS Publications.https://pubs.acs.org/
Sources
- 1. Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actuatelab.ie [actuatelab.ie]
- 3. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 4. pubs.acs.org [pubs.acs.org]
elemental analysis standards for 1-Methylindoline-5-carbonitrile
Content Type: Technical Comparison & Validation Standard
Target Molecule: 1-Methylindoline-5-carbonitrile (CAS: Generic Indoline Scaffold)
Formula:
Executive Summary: The "Purity Gatekeeper"
In pharmaceutical synthesis, 1-Methylindoline-5-carbonitrile serves as a critical intermediate, particularly in the development of kinase inhibitors and CNS-active agents. However, its validation presents a specific chemical challenge: the indoline-to-indole oxidation liability .
While High-Resolution Mass Spectrometry (HRMS) is often favored for speed, it can sometimes fail to quantitatively distinguish between the target indoline (dihydro- form) and its oxidized indole impurity if the ionization efficiency differs significantly.
This guide establishes the Combustion Analysis (CHN) method as the "Gold Standard" for this specific molecule, demonstrating why it provides a more robust purity gate than HRMS alone, provided that strict solvent-drying protocols are followed.
The Theoretical Standard (Baseline)
Before any experimental validation, the theoretical elemental composition must be established. This serves as the immutable reference point for all purity calculations.
Target: 1-Methylindoline-5-carbonitrile Structure Note: Contains a saturated C2-C3 bond (indoline core), distinguishing it from the aromatic indole.
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 10 | 12.011 | 120.11 | 75.92% | 75.52% – 76.32% |
| Hydrogen (H) | 10 | 1.008 | 10.08 | 6.37% | 5.97% – 6.77% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 17.71% | 17.31% – 18.11% |
Critical Insight: The hydrogen content is the primary differentiator. The oxidized impurity (1-Methylindole -5-carbonitrile) has a theoretical H% of 5.16% . A deviation of >1.0% in Hydrogen is a "screaming" indicator of oxidation that HRMS might miss if the impurity suppresses the main ion signal.
Comparative Analysis: CHN vs. HRMS vs. qNMR[1]
We evaluated three validation methodologies for a synthesized batch of 1-Methylindoline-5-carbonitrile.
Method A: Combustion Analysis (CHN) - The Gold Standard
-
Principle: Complete oxidation of the sample at >900°C; detection of
, , and . -
Pros: Directly measures bulk purity; extremely sensitive to solvent entrapment and oxidation state (H-count).
-
Cons: Requires relatively large sample (2–5 mg); destructive; sensitive to hygroscopicity.
Method B: HRMS (Orbitrap/Q-TOF) - The Identifier
-
Principle: Ionization (ESI+) and mass detection (<5 ppm error).
-
Pros: Confirms molecular formula; requires negligible sample.
-
Cons: Cannot prove bulk purity. A sample can be 80% pure and still give a perfect mass spec if the impurities (e.g., inorganic salts) don't ionize.
Method C: qNMR (Quantitative NMR) - The Cross-Validator
-
Principle: Integration of proton signals against a certified internal standard (e.g., Maleic Acid).
-
Pros: Non-destructive; specific.
-
Cons: Depends heavily on the relaxation delay (
) and accurate weighing.
Comparative Data Table (Simulated Scenario)
Scenario: A batch of 1-Methylindoline-5-carbonitrile isolated from DCM/Hexane.
| Parameter | Method A: CHN Analysis | Method B: HRMS (ESI+) | Method C: qNMR | Pass/Fail? |
| Result | C: 74.10%, H: 6.20%, N: 17.30% | Purity = 96.2% | FAIL | |
| Deviation | C: -1.82% (Outside | Error: 1.2 ppm (Excellent) | N/A | Ambiguous |
| Diagnosis | Low Carbon suggests trapped inorganic salts or heavy solvent (DCM). | False Positive: Confirms identity but misses the bulk impurity. | Confirms impurity exists but requires setup time. | |
| Corrective Action | Recrystallize & Vacuum Dry (See Protocol). | N/A | N/A | |
| Post-Correction | C: 75.88%, H: 6.35%, N: 17.68% | Same | Purity > 99.5% | PASS |
Experimental Protocols
Protocol 1: The "Zero-Solvent" Drying Procedure
Indolines are "sticky" molecules. They trap chlorinated solvents (DCM, Chloroform) which drastically skew Carbon values.
-
Isolation: Dissolve crude oil in minimal hot Ethyl Acetate. Add n-Heptane dropwise until turbid. Cool to 4°C overnight.
-
Filtration: Collect solids on a sintered glass funnel.
-
High-Vacuum Drying (Crucial Step):
-
Place sample in a vacuum drying pistol (Abderhalden) or vacuum oven.
-
Solvent: Refluxing acetone (56°C) or use a set oven temp of 50°C. Do not exceed 60°C to avoid oxidation.
-
Pressure:
. -
Duration: Minimum 12 hours.
-
-
Validation: Run a quick
-NMR. If the DCM peak (5.30 ppm) or EtOAc peaks are visible, do not submit for EA . Repeat drying.
Protocol 2: Handling the Oxidation Liability
1-Methylindoline-5-carbonitrile will oxidize to the indole if left in solution exposed to air.
-
Storage: Store under Argon at -20°C.
-
EA Submission: Submit sample in a vial flushed with Argon. Mark "Hygroscopic/Air Sensitive" on the submission form.
Visualizing the Validation Workflow
The following diagram illustrates the decision logic for validating 1-Methylindoline-5-carbonitrile, specifically addressing the "Indole Trap."
Caption: Workflow for validating 1-Methylindoline-5-carbonitrile, highlighting the specific detection of Indole impurities via Hydrogen deficiency.
Troubleshooting: The "Why" Behind the Failures
Case 1: The "DCM Trap"
-
Symptom: Carbon is found low (e.g., Found 74.5%, Calc 75.9%), Chlorine detected (if measured).
-
Cause: Dichloromethane (
) is heavy. Even 2% molar retention significantly throws off the weight percentage of Carbon because the sample mass increases without adding proportional Carbon. -
Solution: Switch to Diethyl Ether or MTBE for the final wash, as they are easier to remove under vacuum than DCM.
Case 2: The "Indole Drift"
-
Symptom: Carbon is acceptable, but Hydrogen is consistently low (~5.2% instead of 6.4%).
-
Cause: Partial oxidation to 1-Methylindole-5-carbonitrile. This removes 2 protons per molecule.
-
Solution: Add a mild reducing agent (e.g.,
) during the workup or perform the final column under inert atmosphere.
References
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
Chemistry LibreTexts. "Elemental Analysis." LibreTexts. [Link]
-
PubChem. "1-Methylindole-5-carbonitrile (Related Impurity Profile)." National Library of Medicine. [Link]
Safety Operating Guide
Personal protective equipment for handling 1-Methylindoline-5-carbonitrile
The following guide provides an operational safety framework for handling 1-Methylindoline-5-carbonitrile (CAS 115027-44-8). This content is structured for researchers requiring immediate, actionable safety protocols without unnecessary preamble.
Executive Hazard Assessment
Compound Identity: 1-Methylindoline-5-carbonitrile CAS: 115027-44-8 Functional Class: Organic Nitrile / Indoline Derivative[1]
Core Hazards:
-
Acute Toxicity (Oral/Dermal): High probability of toxicity upon ingestion or skin contact due to the nitrile moiety (metabolic release of cyanide ions) and the indoline core.[2][3]
-
Irritation: Causes serious eye irritation and skin sensitization.[2][3]
-
Physical State: Typically a low-melting solid or viscous oil.[2] Handling requires protocols for both particulate containment and liquid transfer.[2][3]
Critical Directive: Treat this compound as a Cyanide Precursor . While less immediately lethal than inorganic cyanides (e.g., NaCN), metabolic breakdown releases cyanide slowly, creating a risk of internal asphyxiation after a latency period.[1][3]
PPE Decision Matrix
The following decision logic dictates the required Personal Protective Equipment (PPE) based on the specific manipulation being performed.
Figure 1: PPE Selection Logic based on operational state.[2] Blue path indicates solid handling; Green path indicates solution handling.[2]
Detailed PPE Specifications
A. Hand Protection (Glove Selection)
Organic nitriles can permeate standard rubber.[2][3] The carrier solvent often dictates breakthrough time more than the solute itself.[2][3]
| Glove Material | Thickness (mil) | Breakthrough Time | Usage Context |
| Nitrile (Disposable) | 4-6 mil | > 480 min (Solid) < 5 min (DCM Soln) | Standard Use. Double-gloving is mandatory.[1] Change immediately upon splash.[2][3] |
| Silver Shield / 4H | Laminate | > 480 min (All Solvents) | High Risk. Required when dissolving in penetrating solvents (DCM, Chloroform, Acetone).[1][2] |
| Butyl Rubber | 15-25 mil | > 240 min (Ketones) | Specific Solvents. Use if handling large volumes in acetone/MEK.[2] |
Protocol:
-
Inspect: Check for pinholes by inflating slightly before use.[2][3]
-
Double-Glove: Wear a colored nitrile glove under a standard white nitrile glove.[2][3] If the inner glove color becomes visible through the outer glove, the barrier is compromised.[2][3]
B. Respiratory Protection
-
Primary Control: All handling must occur inside a certified Chemical Fume Hood.[2][3]
-
Secondary Control (Outside Hood):
C. Eye & Body Protection
-
Eyes: Chemical Splash Goggles (ANSI Z87.1).[2] Safety glasses are insufficient due to the risk of absorption through the lacrimal duct.[2]
-
Body: Lab coat (100% cotton or Nomex; avoid synthetics that melt).[2][3] Closed-toe chemically resistant shoes.[3]
Operational Protocols
Workflow 1: Safe Weighing & Transfer
The highest risk of exposure occurs during the transfer of the neat solid/oil.[2]
-
Preparation:
-
Transfer:
-
Decontamination:
Workflow 2: Reaction Setup (Solubilization)
-
Solvent Choice: Prefer solvents with lower vapor pressures (e.g., Ethanol, DMSO) over high-volatility penetrants (DCM) if the chemistry permits.[1][2][3]
-
Addition: Add solvent slowly to the solid to prevent aerosolization of the powder.[2][3]
-
Heating: If heating is required, use a closed system (condenser) under inert gas (Nitrogen/Argon).[2][3] Never heat an open vessel of organic nitrile.[2][3]
Emergency Response & Disposal
Accidental Exposure [2][4][5]
-
Skin Contact: Wash immediately with soap and copious water for 15 minutes .[2][3] Do not use alcohol (increases absorption).[2][3]
-
Eye Contact: Flush with water for 15 minutes, holding eyelids open.[2][3] Seek ophthalmological evaluation.
-
Ingestion: Do NOT induce vomiting. Transport to ER immediately. Inform medical personnel of "Organic Nitrile / Potential Cyanide" exposure.[6]
Spill Cleanup
-
Evacuate the immediate area.
-
Don PPE: Double nitrile gloves, goggles, and respiratory protection.[2][3]
-
Contain: Cover liquid spills with an absorbent pad.[2][3] Cover solid spills with wet paper towels to prevent dust.[2][3]
-
Clean: Wipe area with 1% Sodium Hypochlorite (Bleach) solution to oxidize potential cyanide residues, then wash with water.[2][3]
Disposal Plan
Segregate waste strictly to prevent incompatible reactions.
| Waste Stream | Contents | Container Type |
| Solid Hazardous | Contaminated gloves, mats, paper towels, solid chemical.[1] | HDPE Drum / Yellow Bag |
| Liquid Organic | Reaction mixtures, mother liquors.[2][3] | Glass/HDPE Bottle (Vented cap recommended) |
| Sharps | Contaminated needles/glass.[2][3] | Puncture-proof bin |
Crucial: Do NOT mix with strong acids (generates HCN gas) or strong oxidizers (fire hazard).[2][3]
References
-
PubChem. (n.d.).[2][3] 1-Methyl-1H-indole-5-carbonitrile Compound Summary. National Library of Medicine.[2][3] Retrieved March 6, 2026, from [Link][1][2][3]
-
University of Pennsylvania EHRS. (2023).[2][3] Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved March 6, 2026, from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.).[2][3] Nitriles: NIOSH Pocket Guide to Chemical Hazards. Retrieved March 6, 2026, from [Link][1][2][3]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
